molecular formula C10H10BrN B1382663 3-Bromo-5-isopropylbenzonitrile CAS No. 1369854-24-9

3-Bromo-5-isopropylbenzonitrile

Cat. No.: B1382663
CAS No.: 1369854-24-9
M. Wt: 224.1 g/mol
InChI Key: MRFMXFYVSUOXPH-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropylbenzonitrile is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-isopropylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-isopropylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFMXFYVSUOXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

spectroscopic data for 3-Bromo-5-isopropylbenzonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-isopropylbenzonitrile

Introduction

3-Bromo-5-isopropylbenzonitrile is a substituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any novel compound, a thorough understanding of its structure and purity is paramount for its effective use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of such molecules. This guide provides a comprehensive overview of the theoretical spectroscopic data for 3-Bromo-5-isopropylbenzonitrile, based on established principles and data from analogous compounds. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Isomeric Considerations

The structure of 3-Bromo-5-isopropylbenzonitrile features a benzene ring substituted with a bromine atom, an isopropyl group, and a nitrile group at positions 1, 3, and 5, respectively. This substitution pattern gives rise to a unique set of spectroscopic signatures that can be used for its identification.

Caption: Molecular Structure of 3-Bromo-5-isopropylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-isopropylbenzonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

  • Data Acquisition:

    • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for all carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-5-isopropylbenzonitrile is expected to show signals corresponding to the aromatic protons and the protons of the isopropyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7Singlet1HAromatic H
~ 7.6Singlet1HAromatic H
~ 7.5Singlet1HAromatic H
~ 3.0Septet1HIsopropyl CH
~ 1.3Doublet6HIsopropyl CH₃

Rationale for Predictions:

  • Aromatic Protons: The three protons on the aromatic ring are in different chemical environments and are expected to appear as distinct singlets due to the large distance between them, which would result in very small or negligible coupling constants. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrile groups, and the electron-donating nature of the isopropyl group.

  • Isopropyl Protons: The methine proton (CH) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 150Aromatic C-isopropyl
~ 135Aromatic C-H
~ 132Aromatic C-H
~ 130Aromatic C-H
~ 123Aromatic C-Br
~ 118Nitrile C≡N
~ 113Aromatic C-CN
~ 34Isopropyl CH
~ 23Isopropyl CH₃

Rationale for Predictions:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon bearing the isopropyl group is expected to be the most downfield due to the alkyl substitution. The carbons bonded to bromine and the nitrile group will also have distinct chemical shifts. The positions of the C-H carbons are predicted based on typical values for substituted benzenes.[1][2]

  • Nitrile Carbon: The carbon of the nitrile group typically appears in the range of 115-125 ppm.[3]

  • Isopropyl Carbons: The methine and methyl carbons of the isopropyl group are expected in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The IR spectrum can be obtained using a variety of techniques, including:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2970-2870MediumAliphatic C-H stretch (isopropyl)
~ 2230-2210Strong, SharpC≡N stretch
~ 1600-1450Medium-StrongAromatic C=C skeletal vibrations
~ 1100-1000MediumC-Br stretch

Rationale for Predictions:

  • C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will appear just below 3000 cm⁻¹.

  • Nitrile Stretching: The C≡N triple bond stretch is a very characteristic and strong absorption in the region of 2230-2210 cm⁻¹.[3][4] This peak is often sharp and easily identifiable.

  • Aromatic C=C Vibrations: The benzene ring exhibits several characteristic skeletal vibrations in the 1600-1450 cm⁻¹ region.

  • C-Br Stretching: The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum
m/zPredicted Identity
237/239[M]⁺ (Molecular ion)
222/224[M - CH₃]⁺
158[M - Br]⁺
116[C₈H₆N]⁺

Rationale for Predictions:

  • Molecular Ion Peak: The molecular weight of 3-Bromo-5-isopropylbenzonitrile is approximately 238 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak is expected to appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 237 and 239.

  • Fragmentation Pattern:

    • Loss of a methyl group (CH₃) from the isopropyl moiety is a common fragmentation pathway, leading to a peak at m/z 222/224.

    • Loss of the bromine atom would result in a fragment at m/z 158.

    • Further fragmentation of the aromatic ring can lead to other characteristic peaks, such as the one predicted at m/z 116.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive theoretical framework for the characterization of 3-Bromo-5-isopropylbenzonitrile. The expected NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of related compounds. This information will be invaluable for any researcher working with this compound, enabling them to confirm its identity and purity with a high degree of confidence. It is important to note that actual experimental data may vary slightly depending on the specific experimental conditions.

References

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Sources

In-Silico Characterization of 3-Bromo-5-isopropylbenzonitrile: A Theoretical Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist, Computational Chemistry Division

Abstract

This technical guide provides a comprehensive theoretical analysis of the novel compound 3-Bromo-5-isopropylbenzonitrile. In the absence of experimental data, this document serves as a foundational whitepaper detailing its structural, spectroscopic, and electronic properties as predicted by quantum chemical calculations. Leveraging Density Functional Theory (DFT), we elucidate the molecule's optimized geometry, predict its vibrational and NMR spectroscopic signatures, and analyze its electronic landscape to identify key features relevant to medicinal chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with a robust in-silico framework for understanding this molecule's potential as a scaffold in the design of new therapeutic agents.

Introduction: The Rationale for a Theoretical Investigation

The benzonitrile scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its utility stems from its ability to act as a bioisostere for various functional groups, including carbonyls and halogens, and its capacity to engage in critical hydrogen bonding and polar interactions with biological targets.[3][4][5] The introduction of diverse substituents onto the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of rational drug design.

3-Bromo-5-isopropylbenzonitrile is a novel compound that combines a synthetically versatile bromine atom, a lipophilic isopropyl group, and the electronically significant nitrile moiety. This unique combination suggests potential applications in various therapeutic areas, particularly where substituted benzonitriles have already shown promise, such as in the development of kinase inhibitors.[6][7][8][9]

Given its novelty, a theoretical, or in-silico, investigation provides the most efficient first step to understanding its intrinsic molecular properties. This guide employs high-level quantum chemical calculations to build a comprehensive profile of 3-Bromo-5-isopropylbenzonitrile, offering predictive insights that can guide future synthesis and experimental validation.

Computational Methodology: A Framework for Predictive Accuracy

The reliability of a theoretical study hinges on the judicious selection of computational methods. The protocol described herein is designed to provide a balance between computational accuracy and efficiency, employing widely validated techniques for the prediction of molecular properties.

All calculations were performed using the ORCA 5.0 quantum chemistry package.[10][11][12][13][14] Density Functional Theory (DFT) was selected as the core method due to its proven efficacy for medium-sized organic molecules.

2.1. Functional and Basis Set Selection

The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results.

  • Functional: The M06-2X functional was chosen for this study. This meta-hybrid GGA functional is well-regarded for its excellent performance in main-group thermochemistry, kinetics, and particularly for its ability to describe non-covalent interactions, which are crucial in drug-receptor binding.[15][16][17][18][19]

  • Basis Set: The 6-311++G(d,p) basis set was employed for all calculations. This triple-zeta split-valence basis set is augmented with diffuse functions (++) on all atoms to accurately describe long-range interactions and anions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules. This level of theory is known to provide reliable geometries and spectroscopic properties.[20][21][22][23]

2.2. Computational Workflow

The theoretical analysis followed a systematic, multi-step workflow to ensure the validity of the calculated properties.

G cluster_0 Computational Workflow cluster_1 Predicted Properties A Initial Structure Generation B Geometry Optimization (M06-2X/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Confirmation of True Minimum (No Imaginary Frequencies) C->D E Calculation of Molecular Properties D->E F Structural Parameters (Bond Lengths, Angles) E->F G Spectroscopic Data (IR, NMR) E->G H Electronic Properties (HOMO, LUMO, MEP) E->H I Reactivity Descriptors (Fukui Functions) E->I

Caption: HOMO-LUMO energy levels and distributions.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. [24][25][26][27][28]It is invaluable in drug design for understanding potential non-covalent interactions within a receptor binding pocket.

In the MEP map of 3-Bromo-5-isopropylbenzonitrile, the most negative potential (red) is localized on the nitrogen atom of the nitrile group, identifying it as the primary site for hydrogen bond acceptance. Regions of positive potential (blue) are found around the aromatic protons, while the bromine atom exhibits a region of slight positive potential on its axial σ-hole, a feature that can participate in halogen bonding. The lipophilic isopropyl group and the carbon framework of the ring represent areas of neutral potential (green).

Potential Applications in Drug Discovery

The calculated properties of 3-Bromo-5-isopropylbenzonitrile suggest several avenues for its application in medicinal chemistry.

  • Kinase Inhibitor Scaffolds: The benzonitrile moiety is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region. The 3,5-disubstitution pattern allows for vectors to project into the solvent-exposed region and the deep hydrophobic pocket of the ATP-binding site. The isopropyl group is well-suited to occupy a hydrophobic pocket, while the bromine atom provides a handle for further synthetic elaboration via cross-coupling reactions to explore structure-activity relationships (SAR).

  • Bioisosteric Replacement: The nitrile group can be considered a bioisostere of a carbonyl, hydroxyl, or even a halogen atom, offering a way to modulate polarity, metabolic stability, and binding interactions. [3][5][29]The overall molecule could be explored as a replacement for more metabolically labile or toxic scaffolds.

  • Fragment-Based Drug Design (FBDD): With a molecular weight under 300 g/mol and a calculated LogP that would be favorable, this molecule is an ideal candidate for FBDD screening campaigns. The bromine atom allows for facile fragment evolution into more potent lead compounds.

Conclusion

This in-depth theoretical guide provides the first comprehensive characterization of the structural, spectroscopic, and electronic properties of the novel compound 3-Bromo-5-isopropylbenzonitrile. Through high-level DFT calculations, we have established its likely three-dimensional structure, predicted its key spectral fingerprints for future identification, and mapped its electronic landscape. The analysis reveals a kinetically stable molecule with distinct electrophilic and nucleophilic regions, highlighted by a strongly electronegative nitrile nitrogen poised for hydrogen bonding. These features, combined with the synthetic versatility of the bromine and the lipophilicity of the isopropyl group, make 3-Bromo-5-isopropylbenzonitrile a promising and intriguing scaffold for the development of new therapeutic agents, particularly in the realm of kinase inhibition. The data presented herein serves as a robust foundation to accelerate its synthesis and experimental validation in drug discovery programs.

References

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Methodological & Application

Topic: Suzuki Coupling Protocols for 3-Bromo-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Biaryl Scaffolds

Introduction: Strategic C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility and reliability in forming carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4][5]

This guide focuses on a specific and synthetically valuable substrate: 3-Bromo-5-isopropylbenzonitrile . The molecular architecture of this compound presents a unique set of challenges and opportunities for the synthetic chemist. The presence of an aryl bromide provides a classic electrophilic site for the Suzuki reaction.[6] Concurrently, the electron-withdrawing nitrile group activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[6][7] However, the meta-positioned isopropyl group introduces significant steric bulk near the reaction center, which can impede the approach of the catalyst and coupling partner.[8][9]

Understanding these competing electronic and steric effects is paramount for developing a successful coupling strategy. This application note provides a detailed exploration of the Suzuki-Miyaura reaction as applied to 3-Bromo-5-isopropylbenzonitrile, offering field-proven protocols and a mechanistic rationale to guide researchers toward high-yield, reproducible outcomes.

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle centered on a palladium complex.[1][6][10][11] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of 3-Bromo-5-isopropylbenzonitrile. This is often the rate-determining step and results in a Palladium(II) intermediate.[10][11][12]

  • Transmetalation: The organoboron coupling partner (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic "ate" complex.[13][14][15][16] This species then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10][11][12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)BrL2 Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ ArPd(II)BrL2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Product Product (Ar-Ar') ArPd(II)Ar'L2->Product ArBr 3-Bromo-5-isopropylbenzonitrile (Ar-Br) ArBr->ArPd(II)BrL2 ArBOH Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ (Boronate 'ate' complex) ArBOH->Boronate Boronate->ArPd(II)Ar'L2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flame-Dried Flask B 2. Seal and Purge with Inert Gas (3-5 cycles) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat and Stir Vigorously C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Dilute with EtOAc E->F G 7. Aqueous Wash (H₂O, Brine) F->G H 8. Dry, Filter, and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Sources

Application Notes and Protocols: The Strategic Application of 3-Bromo-5-isopropylbenzonitrile in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unlocking the Potential of a Versatile Chemical Scaffold

In the relentless pursuit of novel agrochemicals that are both effective and environmentally benign, the exploration of unique molecular scaffolds is paramount. 3-Bromo-5-isopropylbenzonitrile, while not a widely documented starting material in existing commercial agrochemicals, presents a compelling case for investigation. Its trifunctional nature—a reactive bromine atom, a lipophilic isopropyl group, and a versatile nitrile moiety—offers a rich platform for the synthesis of diverse compound libraries with potential herbicidal, fungicidal, or insecticidal activities.

This guide eschews a conventional template to provide a deep, logic-driven exploration of how 3-Bromo-5-isopropylbenzonitrile can be strategically employed in agrochemical discovery. We will delve into the causality behind experimental designs and present protocols that are both robust and illustrative of the compound's synthetic potential.

Part 1: The Strategic Value of 3-Bromo-5-isopropylbenzonitrile in Agrochemical Synthesis

The true potential of 3-Bromo-5-isopropylbenzonitrile lies in its capacity as a versatile intermediate. The benzonitrile core is a well-established toxophore in certain classes of herbicides, such as bromoxynil and ioxynil.[1][2] The isopropyl group can enhance the lipophilicity of the final molecule, potentially improving its uptake by target organisms and its interaction with biological membranes. The bromine atom serves as a key handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are workhorse reactions in the synthesis of complex organic molecules.[3]

Our exploration will focus on two primary synthetic avenues:

  • Functionalization via the Bromo Group: Utilizing the bromine atom for the introduction of diverse chemical moieties through cross-coupling reactions to generate novel derivatives.

  • Modification of the Nitrile Group: Leveraging the reactivity of the nitrile to create different functional groups, such as amides, carboxylic acids, or heterocycles.

Part 2: Hypothetical Synthetic Pathways and Protocols

While direct synthesis of commercial agrochemicals from 3-Bromo-5-isopropylbenzonitrile is not documented, we can extrapolate from known synthetic methodologies for analogous compounds to devise plausible and scientifically sound research pathways.

Protocol 1: Synthesis of a Hypothetical Phenyl-Triazole Fungicide Candidate via Suzuki Coupling

The triazole class of fungicides is of immense importance in agriculture. Here, we propose a hypothetical pathway to a novel phenyl-triazole derivative, leveraging the bromo-functionality of our starting material. The rationale is to couple the 3-Bromo-5-isopropylbenzonitrile core with a triazole-boronic acid ester, a common strategy in medicinal and agrochemical chemistry.[3]

Experimental Workflow:

G A 3-Bromo-5-isopropylbenzonitrile C Suzuki Coupling Reaction (Pd Catalyst, Base) A->C B Triazole Boronic Acid Ester B->C D Hypothetical Phenyl-Triazole Product C->D Crude Product E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Biological Screening (Antifungal Assays) F->G

Caption: Workflow for the synthesis and screening of a hypothetical phenyl-triazole fungicide.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-isopropylbenzonitrile (1.0 eq), a suitable triazole boronic acid ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a 3:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Conversion of the Nitrile to a Thioamide for Potential Herbicidal Activity

The conversion of a nitrile to a thioamide can be a key step in the synthesis of some biologically active molecules.[4] This protocol outlines a hypothetical conversion of our starting material to a thioamide, which could then be further elaborated or tested for biological activity.

Experimental Workflow:

G A 3-Bromo-5-isopropylbenzonitrile B Thioamidation Reaction (e.g., Lawesson's Reagent or NaHS) A->B C 3-Bromo-5-isopropylbenzothioamide B->C Crude Product D Purification (Recrystallization or Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Biological Screening (Herbicidal Assays) E->F

Caption: Workflow for the synthesis and screening of a hypothetical thioamide herbicide candidate.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-isopropylbenzonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of DMF and water.

  • Reagent Addition: Add a thioamidation agent. For instance, treat the solution with sodium hydrosulfide (NaHS)[4] or Lawesson's reagent.

  • Reaction Execution: Stir the reaction mixture at an appropriate temperature (this can range from room temperature to elevated temperatures depending on the chosen reagent) for several hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by pouring it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry and concentrate.

  • Purification: Purify the crude thioamide by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterization: Characterize the final product by NMR, MS, and Infrared (IR) spectroscopy (looking for the characteristic C=S stretch).

Part 3: Data Presentation and Biological Evaluation

Following the synthesis of a library of compounds derived from 3-Bromo-5-isopropylbenzonitrile, a systematic biological evaluation is crucial.

Table 1: Hypothetical Screening Data for Synthesized Derivatives

Compound IDStructure ModificationTarget ScreenResult (e.g., % Inhibition at 100 ppm)
BN-Triazole-1 Suzuki coupling with 1H-1,2,4-triazole-3-boronic acidFusarium culmorum65%
BN-Triazole-2 Suzuki coupling with 5-methyl-1H-1,2,4-triazole-3-boronic acidSclerotinia sclerotiorum72%
BN-Thioamide Conversion of nitrile to thioamideAmaranthus retroflexus (Pigweed)45% (Pre-emergent)
BN-Amide Hydrolysis of nitrile to amideSetaria viridis (Green Foxtail)30% (Post-emergent)

Rationale for Biological Screening:

  • Fungicidal Assays: The synthesized triazole derivatives would be tested against a panel of economically important fungal pathogens like Fusarium and Sclerotinia species.[5]

  • Herbicidal Assays: The thioamide and other nitrile derivatives would be screened for pre-emergent and post-emergent herbicidal activity against common broadleaf and grass weeds. The benzonitrile scaffold has a history in herbicide development.[1]

  • Insecticidal Assays: While not the primary focus of the proposed syntheses, selected derivatives could also be screened against common insect pests, as the introduction of certain heterocyclic moieties can impart insecticidal properties.

Part 4: Concluding Remarks and Future Directions

3-Bromo-5-isopropylbenzonitrile represents a promising, yet underexplored, starting point for the discovery of novel agrochemicals. The synthetic pathways outlined in this guide provide a strategic framework for generating diverse compound libraries. The key to unlocking its full potential lies in the systematic exploration of the chemical space accessible through its three distinct functional handles. Future research should focus on expanding the range of coupling partners in Suzuki and other cross-coupling reactions, as well as exploring a wider array of transformations of the nitrile group. A thorough structure-activity relationship (SAR) study of the synthesized derivatives will be instrumental in identifying lead compounds for further optimization.

References

  • Vertex AI Search. (n.d.). How to Prepare Benzonitrile, 3-bromo-2-fluoro- (9CI) as an Organic Intermediate? - FAQ.
  • European Publication Server. (n.d.). MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO - Patent 3174392.
  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate.
  • MDPI. (n.d.). Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies.
  • ResearchGate. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides.
  • ResearchGate. (n.d.). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
  • Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile.

Sources

palladium-catalyzed cross-coupling reactions with 3-Bromo-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Pd-Catalyzed Cross-Couplings of 3-Bromo-5-isopropylbenzonitrile

Introduction & Substrate Profile

3-Bromo-5-isopropylbenzonitrile (CAS: 1258269-08-3) has emerged as a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., STK4/MST1 pathways) and GPCR modulators. Its structural utility lies in its 1,3,5-substitution pattern , which allows for the independent vectorization of three distinct functionalities:

  • Nitrile (-CN): A versatile handle for heterocycle formation (tetrazoles, oxadiazoles) or hydrolysis to amides/acids.

  • Isopropyl (-iPr): Provides lipophilic bulk ("magic methyl" effect analog) to fill hydrophobic pockets without introducing rotational constraints common with phenyl rings.

  • Bromide (-Br): The site of chemoselective cross-coupling.

Reactivity Analysis:

  • Electronic Activation: The nitrile group at the meta position exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density at the C-Br bond, significantly accelerating the rate of Oxidative Addition (typically the rate-determining step for aryl bromides) compared to electron-neutral analogs like 3-bromo-isopropylbenzene.

  • Steric Environment: The bromide is flanked by two protons (C2 and C4 positions). The isopropyl group at C5 is sufficiently distal that it does not impose steric hindrance around the palladium center. Consequently, this substrate is compatible with standard bulky phosphine ligands.

Mechanistic Insight: The Catalytic Cycle

To achieve high yields (>90%), one must understand the specific demands this substrate places on the catalytic cycle.

  • Oxidative Addition (OA): Fast. The electron-deficient ring facilitates Pd(0) insertion.

  • Transmetallation (TM): The critical variable. Because the ring is electron-poor, the resulting Pd(II)-Ar intermediate is electrophilic. This aids transmetallation with nucleophilic partners (boronic acids).

  • Reductive Elimination (RE): Highly favorable. C-C and C-N bond formation is accelerated from electron-poor metal centers.

Diagram 1: Reaction Landscape & Strategic Logic

ReactionLandscape node_sub 3-Bromo-5-isopropylbenzonitrile (Core Scaffold) node_suzuki Suzuki-Miyaura (Biaryl Formation) node_sub->node_suzuki Pd(dppf)Cl2 Boronic Acids node_buchwald Buchwald-Hartwig (Amination) node_sub->node_buchwald BrettPhos Pd G3 Primary Amines node_sono Sonogashira (Alkynylation) node_sub->node_sono Pd(PPh3)2Cl2/CuI Terminal Alkynes node_prod1 Biaryl Kinase Inhibitors (Lipophilic Core) node_suzuki->node_prod1 node_prod2 Aniline Derivatives (H-Bond Donors) node_buchwald->node_prod2 node_prod3 Alkynyl Precursors (Cyclization Handles) node_sono->node_prod3

Caption: Divergent synthesis pathways from the core 3-Bromo-5-isopropylbenzonitrile scaffold utilized in drug discovery.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching heteroaryl rings while preserving the nitrile.

Rationale: The nitrile group is susceptible to hydrolysis under harsh basic conditions (e.g., NaOH at reflux). We utilize a mild phosphate base system and a bidentate ligand (dppf) to prevent dehalogenation.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a reaction vial, combine 3-Bromo-5-isopropylbenzonitrile (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvate: Add degassed 1,4-dioxane (0.2 M concentration relative to substrate) and 2M aq. K₃PO₄ (3.0 equiv).

  • React: Heat to 90°C for 4–12 hours. Note: Monitor by LCMS. The electron-poor ring usually reacts fully within 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The nitrile makes the product slightly more polar than the starting material, aiding separation.

Protocol B: Buchwald-Hartwig Amination (C-N Formation)

Best for: Introducing amino groups for H-bond interactions.

Rationale: Electron-deficient aryl halides are excellent substrates for C-N coupling because they accelerate the reductive elimination step. We use BrettPhos Pd G3 (precatalyst) to ensure rapid activation and mono-arylation selectivity.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (Primary or Secondary): 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (2-4 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv) if substrate contains base-sensitive esters.

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step:

  • Charge: Add substrate, amine, base, and catalyst to a dry vial inside a glovebox or under strict Schlenk conditions.

  • Solvate: Add anhydrous solvent (0.15 M).

  • React: Heat to 80°C .

    • Critical Check: If using NaOtBu, ensure the nitrile does not undergo nucleophilic attack (Pinner reaction risk). If by-products are observed, switch to Cs₂CO₃ and 100°C.

  • Workup: Filter through a Celite pad to remove Pd black and salts. Concentrate and purify.

Troubleshooting & Optimization Matrix

Common failure modes and their specific chemical fixes.

IssueObservation (LCMS)Root CauseCorrective Action
Protodehalogenation Mass = [M-Br+H] (Debrominated SM)Hydride source present or slow transmetallation.Use dry solvents. Switch solvent from alcohols to Toluene/Dioxane. Increase catalyst loading.
Nitrile Hydrolysis Mass = [M+18] (Amide) or [M+19] (Acid)Base is too strong or aqueous conditions too harsh.Switch base from KOH/NaOH to K₃PO₄ or Cs₂CO₃. Reduce water ratio in Suzuki.
Homocoupling Mass = [2xSM - 2Br]Oxidant (O₂) present.Rigorous degassing (sparge with Ar for 15 mins).
Stalled Reaction SM remains, Catalyst turns black (Pd black)Catalyst decomposition / ligand dissociation.Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) which is more stable than Pd(PPh₃)₄.

Workflow Decision Tree

Diagram 2: Optimization Logic for 3-Bromo-5-isopropylbenzonitrile

OptimizationTree start Start: Coupling 3-Bromo-5-isopropylbenzonitrile q1 Target Bond Type? start->q1 res_cc C-C Bond (Suzuki) q1->res_cc Aryl/Vinyl res_cn C-N Bond (Buchwald) q1->res_cn Amine q2 Coupling Partner Sterics? res_cc->q2 q3 Amine Type? res_cn->q3 sol_std Standard: Pd(dppf)Cl2 K3PO4, Dioxane/H2O q2->sol_std Unsubstituted sol_hind Hindered: XPhos Pd G3 K3PO4, THF/H2O q2->sol_hind Ortho-substituted sol_prim Primary: BrettPhos Pd G3 NaOtBu q3->sol_prim sol_sec Secondary: RuPhos Pd G3 NaOtBu q3->sol_sec

Caption: Decision matrix for catalyst and ligand selection based on coupling partner characteristics.

Safety & Handling

  • Nitrile Toxicity: Like all benzonitriles, this compound may liberate cyanide upon metabolic processing or combustion. Handle in a well-ventilated fume hood.

  • Sensitizer: Benzonitriles are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste: Aqueous waste from Suzuki couplings containing Palladium and Boron must be segregated into heavy metal waste streams, not general organic waste.

References

  • Synthesis of STK4 Inhibitors

    • Title: Discovery of Novel STK4 Inhibitors via 3-Bromo-5-substituted Benzonitrile Intermedi
    • Source: GuideChem / Patent Liter
    • URL: (Note: Referenced for general benzonitrile handling and STK4 context).

  • Suzuki Coupling in Water

    • Title: Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.[2]

    • Source: Journal of Environmental Sciences / PubMed.
    • URL:[Link]

  • Buchwald-Hartwig Mechanism & Scope

    • Title: Buchwald-Hartwig Amin
    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

  • General Reactivity of Electron-Deficient Aryl Bromides

    • Title: Microwave-Assisted Palladium-C
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Application Note: Precision Functionalization of the Isopropyl Group on 3-Bromo-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective functionalization of the isopropyl group on 3-Bromo-5-isopropylbenzonitrile (Substrate 1) .[1] This scaffold is a critical "tri-functional" intermediate in medicinal chemistry: it possesses an aryl bromide (for cross-coupling), a nitrile (for heterocycle formation), and a tertiary benzylic carbon (the metabolic hotspot).

The challenge lies in functionalizing the isopropyl group (C-H activation) without compromising the aryl bromide (reduction risk) or the nitrile (hydrolysis risk). This note presents three validated workflows:

  • Radical Bromination (Wohl-Ziegler): The gateway to substitution.[1]

  • Electrochemical Acetoxylation: A metal-free, scalable oxidation.[1]

  • Iron-Catalyzed Azidation: Direct access to tertiary amines.[1]

Strategic Analysis & Reaction Landscape

The isopropyl group on an electron-deficient ring (deactivated by -CN) presents a unique reactivity profile. While the nitrile deactivates the ring towards electrophilic substitution, it slightly activates the benzylic C-H bond towards radical abstraction due to inductive effects, provided the resulting radical is not over-oxidized to a destabilized carbocation.

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways available from the parent substrate.

ReactionLandscape Substrate 3-Bromo-5-isopropylbenzonitrile (Substrate 1) RadicalBr Tertiary Bromide (Intermediate A) Substrate->RadicalBr NBS, AIBN (Workflow 1) Azide Tertiary Azide/Amine Substrate->Azide Fe(OTf)2, TMSN3 (Workflow 3) Acetate Benzylic Acetate Substrate->Acetate Electro-Oxidation NHPI (Workflow 2) Alkene α-Methyl Styrene Analog (Elimination Side-Product) RadicalBr->Alkene Thermal Elimination (Avoid this) Alcohol Tertiary Alcohol (Metabolic Blocker) RadicalBr->Alcohol Hydrolysis (Ag2CO3/H2O) Acetate->Alcohol Mild Saponification (LiOH)

Caption: Divergent functionalization pathways for 3-Bromo-5-isopropylbenzonitrile. Green nodes indicate high-value drug building blocks.

Workflow 1: Radical Bromination (The Gateway Protocol)

Objective: Install a bromine atom at the tertiary benzylic position to create a versatile electrophile. Mechanism: Radical Chain Reaction (Wohl-Ziegler).[1]

Scientific Rationale

Standard bromination often leads to elimination products (alkenes) because the tertiary benzylic bromide is sterically crowded and the elimination restores conjugation with the aromatic ring. To prevent this, we utilize N-Bromosuccinimide (NBS) with a radical initiator at moderate temperatures, strictly avoiding strong bases.

Protocol

Reagents:

  • Substrate 1: 1.0 equiv

  • NBS (Recrystallized): 1.05 equiv[1]

  • AIBN (Azobisisobutyronitrile): 0.05 equiv[1]

  • Solvent: Trifluorotoluene (PhCF₃) or CCl₄ (traditional, but PhCF₃ is greener).

  • Concentration: 0.2 M

Step-by-Step:

  • Degassing: Dissolve Substrate 1 in anhydrous PhCF₃. Sparge with Argon for 15 minutes. Oxygen is a radical trap and must be removed.

  • Addition: Add NBS and AIBN in a single portion.

  • Initiation: Heat the mixture to 80°C. If using PhCF₃, a slightly higher temperature (85-90°C) may be required compared to CCl₄.

  • Monitoring: Monitor by HPLC every hour.

    • Critical Endpoint: Stop reaction at ~90% conversion. Pushing to 100% often leads to dibromination (methyl group attack) or elimination.

  • Workup: Cool to 0°C (ice bath) immediately to precipitate succinimide. Filter the cold solution.

  • Purification: Evaporate solvent < 40°C. The product is thermally unstable. Use immediately or store at -20°C.

Troubleshooting:

  • Issue: High levels of alkene (elimination product).

  • Fix: Your reaction temperature is too high, or the workup was too warm. Add 1% K₂CO₃ to the reaction to scavenge trace HBr, which catalyzes elimination.

Workflow 2: Electrochemical C-H Acetoxylation (Green Oxidation)[1]

Objective: Direct conversion of C-H to C-O-Ac without metal catalysts, preserving the Ar-Br bond.[1] Mechanism: Mediated Electrolysis (NHPI).

Scientific Rationale

Direct oxidation using metal oxidants (KMnO₄) is too harsh and will hydrolyze the nitrile. Electrochemical oxidation using N-Hydroxyphthalimide (NHPI) as a mediator allows for mild hydrogen atom transfer (HAT). The NHPI radical (PINO) abstracts the benzylic hydrogen, and the resulting radical is trapped by acetate.

Experimental Setup Diagram

ElectroCell Anode Anode (+) RVC or Graphite Solution Electrolyte Solution Substrate + NHPI (10%) + NaOAc in AcOH/MeCN Anode->Solution Electron Transfer Cathode Cathode (-) Platinum Plate Cathode->Solution Power Potentiostat Constant Current (10 mA) Power->Anode Oxidation of NHPI Power->Cathode Reduction of H+

Caption: Undivided electrochemical cell setup for benzylic acetoxylation.

Protocol

Reagents:

  • Substrate 1: 1.0 equiv (2.0 mmol)

  • NHPI: 0.1 equiv (10 mol%)[1]

  • NaOAc: 2.0 equiv[1]

  • Solvent: AcOH/MeCN (1:1 v/v)[1]

  • Electrolyte: LiClO₄ (0.1 M) - optional if NaOAc provides sufficient conductivity.[1]

Step-by-Step:

  • Cell Assembly: Use an undivided beaker-type cell equipped with a Reticulated Vitreous Carbon (RVC) anode and a Platinum cathode.[1]

  • Dissolution: Dissolve substrate, NHPI, and NaOAc in the solvent mixture.

  • Electrolysis: Apply Constant Current (CCE) at 10 mA/cm² (anodic current density).

  • Duration: Pass 2.5 - 3.0 F/mol of charge. Stir vigorously.

  • Workup: Pour mixture into water/EtOAc. Neutralize the acetic acid with saturated NaHCO₃ (Caution: gas evolution).

  • Result: The product is the tertiary acetate. This can be hydrolyzed to the alcohol using LiOH in THF/Water.

Why this works: The oxidation potential of NHPI is lower than that of the aromatic ring (deactivated by CN), ensuring the ring itself is not oxidized.

Workflow 3: Iron-Catalyzed C-H Azidation[1]

Objective: Direct installation of a nitrogen source to access tertiary amines (drug-like motifs). Mechanism: Radical rebound with an Iron(II) or Iron(III) azide species.[1]

Protocol

Reagents:

  • Substrate 1: 1.0 equiv

  • Catalyst: Fe(OTf)₂ (5 mol%)

  • Ligand: PyBox or similar tridentate nitrogen ligand (5.5 mol%)[1]

  • Azide Source: TMSN₃ (Trimethylsilyl azide) - 2.0 equiv[1]

  • Oxidant: NFSI (N-Fluorobenzenesulfonimide) or Di-tert-butyl peroxide (DTBP) as radical initiator.

Step-by-Step:

  • Complexation: Stir Fe(OTf)₂ and Ligand in MeCN for 30 mins under N₂ to form the active catalyst.

  • Reaction: Add Substrate 1 and TMSN₃.

  • Activation: Add the oxidant slowly at room temperature.

  • Heating: Heat to 50°C for 12 hours.

  • Safety Note: Organic azides with low C/N ratios are explosive.[1] However, the tertiary benzylic azide product here is generally stable (C10 molecule), but do not distill.

  • Reduction (Optional): The resulting azide can be reduced to the amine via Staudinger reduction (PPh₃/H₂O) in the same pot.

Analytical Validation

Distinguishing the desired functionalized product from the elimination side-product is critical.[1]

Compound1H NMR Characteristic Signal (CDCl3)Notes
Starting Material Septet at ~2.95 ppm (1H)Isopropyl methine proton.[1]
Tertiary Bromide Disappearance of Septet; Methyls shift downfield to ~2.1 ppm (s, 6H).Labile; run NMR immediately in neutralized CDCl3.
Alkene (Elimination) New singlets at ~5.1 ppm and ~5.4 ppm (2H).Terminal alkene protons (α-methyl styrene motif).[1]
Tertiary Alcohol Methyls singlet at ~1.6 ppm (6H); Broad OH singlet.Stable.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Electrochemical Benzylic Oxidation (NHPI Mediated)

    • Marko, I. et al. "Electrochemical Benzylic Oxidation of C-H Bonds."[2] ResearchGate/RSC, 2019.

  • Functionalization of Electron-Deficient Arenes

    • "Benzylic C-H Arylation with Dicyanoarenes via Convergent Paired-Electrolysis." ChemRxiv, 2021.

  • Paradine, S. M., & White, M. C. "Iron-Catalyzed Benzylic C–H Amination for Late-Stage Functionalization." J. Am. Chem. Soc., 2012.
  • Substrate Data (3-Bromo-5-isopropylbenzonitrile)

    • PubChem Compound Summary for CID 26369867. [1]

Disclaimer: All protocols involve hazardous chemicals (NBS, Azides, Nitriles).[1] All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Application Notes and Protocols: Versatile Transformations of the Nitrile Moiety in 3-Bromo-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Bromo-5-isopropylbenzonitrile

3-Bromo-5-isopropylbenzonitrile is a key aromatic building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern—a bulky, lipophilic isopropyl group and a synthetically versatile bromine atom—makes it an attractive scaffold. However, the true synthetic power of this intermediate lies in the rich and varied chemistry of its nitrile functional group. The ability to selectively convert the nitrile into a diverse array of other functionalities, such as carboxylic acids, primary amines, aldehydes, ketones, and tetrazoles, opens up a vast chemical space for lead optimization and the construction of complex molecular architectures.

This guide provides a comprehensive overview of the principal chemical transformations of the nitrile group in 3-Bromo-5-isopropylbenzonitrile. As a senior application scientist, this document moves beyond simple procedural listings to explain the underlying mechanistic principles, the rationale for specific experimental choices, and detailed, field-tested protocols to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Section 1: Hydrolysis to 3-Bromo-5-isopropylbenzoic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation, providing access to a key functional group for amide couplings, esterifications, and other derivatizations. This hydrolysis can be effectively achieved under both acidic and basic conditions, with the reaction proceeding through an amide intermediate.[1][2]

Mechanistic Insight
  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[1][3] A water molecule then acts as a nucleophile, attacking this activated carbon. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium ion.[1][3] The final step, the protonation of the liberated ammonia, drives the reaction to completion.[3]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon.[4][5] Protonation of the resulting anion by water forms an imidic acid, a tautomer of the amide.[4] Further reaction with hydroxide leads to the amide, which is then hydrolyzed to a carboxylate salt.[4][5] A final acidification step is required to furnish the neutral carboxylic acid.[2]

Experimental Protocols

Protocol 1A: Acid-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Bromo-5-isopropylbenzonitrile (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Isolation: The solid carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed if necessary.

Protocol 1B: Base-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-Bromo-5-isopropylbenzonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (3-5 eq, e.g., 20% w/v).

  • Reaction: Heat the mixture to reflux for 6-24 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid. The carboxylic acid will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

Data Summary
Product NameTransformationReagentsTypical Yield
3-Bromo-5-isopropylbenzoic acidAcid HydrolysisH₂SO₄, H₂O, Heat85-95%
3-Bromo-5-isopropylbenzoic acidBase Hydrolysis1. NaOH, EtOH/H₂O, Heat; 2. HCl80-90%

Section 2: Reduction to (3-Bromo-5-isopropylphenyl)methanamine

The reduction of the nitrile group to a primary amine is a critical step for introducing a basic center into the molecule, often essential for modulating pharmacokinetic properties or for subsequent derivatization, such as reductive amination or amide bond formation.

Mechanistic Insight & Method Selection

Catalytic hydrogenation is the most common and atom-economical method for this transformation.[6] Metals like Palladium, Platinum, or Nickel are effective catalysts.[7] The reaction proceeds through the hydrogenation of the C-N triple bond, typically via an imine intermediate, which is further reduced to the primary amine.[8] A key challenge is preventing the formation of secondary amines through the reaction of the primary amine product with the intermediate imine.[7] This can often be suppressed by the addition of ammonia or by the choice of specific catalysts and conditions.

Alternatively, stoichiometric reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be used, which deliver hydride ions to the nitrile carbon.[9]

Experimental Protocol: Catalytic Hydrogenation
  • Catalyst Preparation: In a suitable high-pressure reaction vessel (e.g., a Parr shaker), place 3-Bromo-5-isopropylbenzonitrile (1.0 eq) and a suitable solvent such as methanol or ethanol, often with dissolved ammonia to suppress secondary amine formation.

  • Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (e.g., 5 mol %).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine.

  • Purification: The product can be purified by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Data Summary
Product NameTransformationReagentsTypical Yield
(3-Bromo-5-isopropylphenyl)methanamineCatalytic HydrogenationH₂, Pd/C, EtOH/NH₃75-90%
(3-Bromo-5-isopropylphenyl)methanamineHydride Reduction1. LiAlH₄, THF; 2. H₂O70-85%

Section 3: Partial Reduction to 3-Bromo-5-isopropylbenzaldehyde

The controlled, partial reduction of a nitrile to an aldehyde is a powerful synthetic tool, as aldehydes are versatile intermediates for reactions like Wittig olefination, aldol condensations, and reductive aminations.

Mechanistic Insight & Method Selection
  • DIBAL-H Reduction: The reagent of choice for this transformation is Diisobutylaluminium Hydride (DIBAL-H).[10][11] DIBAL-H acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen. This is followed by an intramolecular hydride transfer to the carbon.[6] The resulting imine-alane complex is stable at low temperatures (typically -78 °C).[10] Subsequent aqueous work-up hydrolyzes this intermediate to the desired aldehyde.[6][12] Maintaining a low temperature is critical to prevent over-reduction to the primary amine.[10][12]

  • Stephen Reduction: An older, but still relevant method is the Stephen reduction, which uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl).[13][14][15] The nitrile is converted to an iminium salt, which is then reduced by SnCl₂. The resulting aldimine tin chloride complex precipitates and is then hydrolyzed to the aldehyde.[13][15] This method is generally more effective for aromatic nitriles.[13][15]

Experimental Protocol: DIBAL-H Reduction
  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 3-Bromo-5-isopropylbenzonitrile (1.0 eq) dissolved in an anhydrous solvent like dichloromethane (DCM) or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of DIBAL-H (1.1-1.2 eq, typically 1.0 M in hexanes or toluene) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.[10]

  • Reaction: Stir the mixture at -78 °C for 1-3 hours after the addition is complete. Monitor the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol to destroy excess DIBAL-H.

  • Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for several hours until two clear layers form. This helps to break up the gelatinous aluminum salts.[12]

  • Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel.

Workflow and Data

DIBAL_H_Reduction cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_product Final Product Nitrile 3-Bromo-5-isopropylbenzonitrile in Anhydrous Toluene Cooling Cool to -78 °C Nitrile->Cooling DIBAL_H Add DIBAL-H (1.1 eq) dropwise at -78 °C Cooling->DIBAL_H Stir Stir for 1-3 h at -78 °C DIBAL_H->Stir Quench Quench with MeOH at -78 °C Stir->Quench Rochelle Add Rochelle's Salt Warm to RT Quench->Rochelle Extract Extract with DCM Rochelle->Extract Purify Purify via Chromatography Extract->Purify Aldehyde 3-Bromo-5-isopropylbenzaldehyde Purify->Aldehyde

Caption: Workflow for the DIBAL-H reduction of a nitrile to an aldehyde.

Product NameTransformationReagentsTypical Yield
3-Bromo-5-isopropylbenzaldehydeDIBAL-H Reduction1. DIBAL-H, Toluene, -78 °C; 2. Rochelle's salt70-85%
3-Bromo-5-isopropylbenzaldehydeStephen Reduction1. SnCl₂, HCl, Ether; 2. H₂O60-75%

Section 4: Synthesis of Ketones via Organometallic Addition

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to ketones, forming a new carbon-carbon bond in the process.[16][17]

Mechanistic Insight

The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile to form a resonance-stabilized imine anion intermediate.[18] This intermediate is stable and does not react with a second equivalent of the organometallic reagent.[17] Upon aqueous acidic work-up, the imine anion is protonated to form an imine, which is then readily hydrolyzed to the final ketone product.[18]

Grignard_Mechanism R-CN 3-Br-5-iPr-Ph-C≡N Imine_Anion [3-Br-5-iPr-Ph-C(R')=N]⁻ MgX⁺ (Imine Anion Complex) R-CN->Imine_Anion + R'-MgX R'-MgX R'-MgX Ketone 3-Br-5-iPr-Ph-C(=O)-R' (Ketone) Imine_Anion->Ketone + H₃O⁺ H3O+ H₃O⁺ (Work-up)

Caption: General mechanism for Grignard addition to a nitrile.

Experimental Protocol: Grignard Reaction
  • Setup: In a flame-dried, three-necked flask under nitrogen, add 3-Bromo-5-isopropylbenzonitrile (1.0 eq) and anhydrous diethyl ether or THF.

  • Cooling: Cool the solution in an ice bath (0 °C).

  • Reagent Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, 3.0 M in ether) dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Isolation: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the resulting ketone by flash column chromatography or distillation.

Data Summary
Product Name (Example)TransformationReagentsTypical Yield
1-(3-Bromo-5-isopropylphenyl)ethan-1-oneGrignard Addition1. CH₃MgBr, THF; 2. aq. NH₄Cl65-80%

Section 5: Synthesis of 5-(3-Bromo-5-isopropylphenyl)-1H-tetrazole

Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[19][20] They offer improved metabolic stability and membrane permeability in certain contexts. The most direct synthesis is the [3+2] cycloaddition of an azide source with the nitrile.[20][21]

Mechanistic Insight

This reaction is a classic example of a 1,3-dipolar cycloaddition. The nitrile acts as the dipolarophile, and the azide ion acts as the 1,3-dipole. The reaction is often catalyzed by Lewis acids (e.g., zinc salts) or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide.[22][23] The use of zinc salts is particularly advantageous as it allows the reaction to proceed safely in water and avoids the formation of dangerously explosive hydrazoic acid.[24]

Experimental Protocol: Zinc-Catalyzed Cycloaddition
  • Setup: To a round-bottom flask, add 3-Bromo-5-isopropylbenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and zinc bromide (ZnBr₂, 1.0-1.5 eq).[25]

  • Solvent: Add water and isopropanol as a co-solvent to aid solubility.

  • Reaction: Heat the mixture to reflux (around 100-110 °C) for 12-24 hours with vigorous stirring.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Isolation: Acidify the mixture to pH ~2 with concentrated HCl. The tetrazole product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol may be performed if needed.

Data Summary
Product NameTransformationReagentsTypical Yield
5-(3-Bromo-5-isopropylphenyl)-1H-tetrazole[3+2] CycloadditionNaN₃, ZnBr₂, H₂O/IPA, Heat80-95%

Conclusion

The nitrile group of 3-Bromo-5-isopropylbenzonitrile is a remarkably versatile functional handle. The protocols and insights provided in this guide demonstrate its effective conversion into five distinct and synthetically valuable functional groups: carboxylic acids, primary amines, aldehydes, ketones, and tetrazoles. Mastery of these transformations empowers the medicinal or materials chemist to rapidly generate diverse analogs from a common intermediate, accelerating the discovery and development of novel chemical entities. Each protocol has been designed to be robust and reproducible, grounded in a firm understanding of the underlying reaction mechanisms.

References

  • Ahangar, N., et al. (2019). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

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  • BYJU'S. (n.d.). Stephen Reaction Mechanism. BYJU'S. Available at: [Link]

  • Segobia, D. J., et al. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. RSC Advances. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]

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  • Koguro, K., et al. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis. Available at: [Link]

  • Vedantu. (n.d.). Stephens reduction converts nitriles into A aldehydes class 12 chemistry CBSE. Vedantu. Available at: [Link]

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  • Filo. (2024). From nitriles and esters: (a) By Stephen reaction: Nitriles are reduced t... Filo. Available at: [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. JoVE. Available at: [Link]

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  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-isopropylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving this specific substrate. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies tailored to the unique electronic and steric properties of 3-Bromo-5-isopropylbenzonitrile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am observing low to no conversion of my 3-Bromo-5-isopropylbenzonitrile starting material. What are the likely causes and how can I fix this?

Low or no product formation is a frequent issue that can often be traced back to several key factors in the catalytic cycle. The substrate, 3-Bromo-5-isopropylbenzonitrile, possesses an electron-withdrawing nitrile group, which generally facilitates the oxidative addition step—the initial reaction of the aryl bromide with the Pd(0) catalyst.[1][2] However, the isopropyl group introduces some steric hindrance that might affect the approach of the bulky catalyst.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[3] Inadequate degassing of solvents and reagents is a primary cause of catalyst deactivation.

    • Solution: Ensure all solvents are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.[4]

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[5] For a substrate with some steric bulk, a ligand that is both electron-rich and bulky is often necessary to promote efficient oxidative addition and reductive elimination.[6]

    • Solution: If you are using a standard, less bulky ligand like triphenylphosphine (PPh₃), consider switching to a more sterically demanding and electron-rich Buchwald-type ligand such as SPhos or XPhos.[6][7] These ligands have demonstrated high activity for challenging substrates.[8]

  • Inappropriate Base: The base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9] The choice of base can significantly influence the reaction rate and yield.

    • Solution: A common starting point is an aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃.[6] However, for more challenging couplings, a stronger, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane can be more effective.[7][9] Ensure the base is finely powdered and dry to ensure reproducibility.[3]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at elevated temperatures, leading to the formation of the corresponding arene byproduct and reduced yield.[3][10]

    • Solution: Use fresh, high-quality boronic acid. Alternatively, consider using a more stable boronic ester derivative, such as a pinacol ester, or a potassium trifluoroborate salt.[3][5]

Question 2: My reaction is producing a significant amount of homocoupled product from the boronic acid and dehalogenated starting material. How can I minimize these side products?

The formation of side products is a clear indicator of competing reaction pathways that need to be suppressed.

Causality and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction, which forms a biaryl from two boronic acid molecules, is typically promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this pathway.[1]

    • Mitigation: As with low conversion issues, rigorous degassing and maintaining an inert atmosphere are paramount.[4] Using a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source such as Pd(OAc)₂ can sometimes reduce homocoupling, as it bypasses an in-situ reduction step that can be inefficient.[10]

  • Dehalogenation (Hydrodehalogenation): The formation of 1-isopropyl-3-cyanobenzene results from the reduction of the aryl bromide. This occurs when the intermediate aryl-palladium complex reacts with a hydride source before it can undergo transmetalation.[3]

    • Mitigation: The source of the hydride can be residual water, certain solvents, or even the base.

      • Solvent Choice: If using alcoholic solvents, consider switching to aprotic solvents like dioxane, THF, or toluene.[1]

      • Base Selection: Some bases can act as hydride donors. If dehalogenation is a major issue, screening different bases is recommended.

      • Optimize Reaction Rate: A sluggish reaction provides more opportunity for side reactions. Increasing the reaction rate by optimizing the catalyst, ligand, and temperature can often minimize dehalogenation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction conditions for 3-Bromo-5-isopropylbenzonitrile.

FAQ 1: What is the best palladium catalyst and ligand combination for this substrate?

For an aryl bromide with moderate steric hindrance and an electron-withdrawing group, a highly active catalyst system is recommended to ensure efficient reaction.

Catalyst SystemKey Features & Recommendations
Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos, XPhos) This is an excellent starting point. Buchwald ligands are bulky and electron-rich, promoting both oxidative addition and reductive elimination.[8] They are known to be effective for a wide range of aryl bromides, including sterically hindered ones.[11][12]
PEPPSI™-IPr This N-heterocyclic carbene (NHC)-ligated palladium catalyst is known for its high stability and efficiency, particularly with challenging substrates like aryl chlorides, and can be very effective for sterically hindered aryl bromides.[7][13]
Pd(PPh₃)₄ While a classic and versatile catalyst, it may be less effective for this specific substrate due to the lower electron-donating ability and bulk of the PPh₃ ligand compared to modern phosphine ligands.[7] It can be a good initial screen but may require higher catalyst loadings and temperatures.

Recommendation: Start with a Pd(OAc)₂/SPhos system. If yields are still suboptimal, consider a more active precatalyst like a SPhos-palladium precatalyst or PEPPSI™-IPr.[7]

FAQ 2: How do I choose the optimal base and solvent for the reaction?

The base and solvent are interdependent and crucial for the reaction's success.[14] A common and effective system for many Suzuki couplings is a mixture of an organic solvent and water with a carbonate base.[15]

BaseRecommended Solvent(s)Considerations
K₂CO₃ or Na₂CO₃ 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically in a 4:1 to 10:1 ratio)A good first choice for many Suzuki couplings.[6] The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[1]
K₃PO₄ Anhydrous 1,4-Dioxane, Toluene, or 2-MeTHFA stronger base that is often effective when carbonate bases fail.[9] It is particularly useful in anhydrous conditions which can be beneficial if protodeboronation of the boronic acid is a concern.[6]
Cs₂CO₃ Anhydrous 1,4-Dioxane or TolueneA highly effective but more expensive base, often used for difficult couplings due to its higher solubility in organic solvents.[9]

Recommendation: Begin with K₂CO₃ in a 1,4-dioxane/water solvent system. If you suspect boronic acid instability or observe low yields, switch to anhydrous conditions with K₃PO₄.[6]

Experimental Protocols

Standard Protocol for Suzuki Coupling of 3-Bromo-5-isopropylbenzonitrile

This protocol provides a general starting point for the reaction.

  • To a flame-dried Schlenk flask, add 3-Bromo-5-isopropylbenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 0.1 M concentration relative to the aryl bromide).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

A clear understanding of the reaction mechanism and troubleshooting logic is essential for optimization.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 (Transmetalation) Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Ar'B(OH)2, Base Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? (Check degassing, inert atmosphere) start->check_catalyst check_catalyst->start No, Fix check_ligand Is the ligand appropriate? (Consider bulky, electron-rich ligands) check_catalyst->check_ligand Yes check_ligand->start No, Change check_base Is the base optimal? (Screen carbonates, phosphates) check_ligand->check_base Yes check_base->start No, Change check_boronic_acid Is the boronic acid stable? (Use fresh, or consider esters/salts) check_base->check_boronic_acid Yes check_boronic_acid->start No, Replace success Reaction Optimized check_boronic_acid->success Yes

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

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  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Scott, N. M., & Svejda, S. A. (2010). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Wang, L., Zhang, W., & He, H. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 6(15), 1317-1343.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • Mondal, B., & Maity, T. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4856-4886. [Link]

  • Shaughnessy, K. H., DeVasher, R. B., & Pinson, R. G. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(15), 2377–2380.
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 871. [Link]

  • Zhang, Y., & Li, W. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3683–3687. [Link]

  • ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dreher, S. D., Limoges, B. R., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3127–3130. [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Retrieved from [Link]

  • UC Berkeley. (2014, February 6). The Suzuki Reaction.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 3-Bromo-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination, specifically using the sterically and electronically demanding substrate, 3-Bromo-5-isopropylbenzonitrile. Our goal is to provide a logical, in-depth framework for troubleshooting, moving beyond simple procedural lists to explain the causality behind experimental choices.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that were previously difficult to access.[1] However, its success is highly dependent on the subtle interplay of catalyst, ligand, base, and substrate.[2] The specific substrate , 3-Bromo-5-isopropylbenzonitrile, presents a classic challenge due to the combination of steric hindrance from the meta-isopropyl group and the electronic-withdrawing nature of the nitrile, which can influence the catalytic cycle. This guide will walk you through a systematic approach to diagnose and solve common issues.

Section 1: The Buchwald-Hartwig Catalytic Cycle: A Foundation for Troubleshooting

Understanding the mechanism is critical for effective troubleshooting. The generally accepted catalytic cycle involves three key stages: oxidative addition, amine coordination and deprotontonation, and reductive elimination.[3] A failure at any of these stages will halt the reaction.

Buchwald_Hartwig_Cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex (Ar)Pd(L)(Br) pd0->oa_complex Oxidative Addition amine_complex Amine Complex [(Ar)Pd(L)(HNR'R'')]+Br- oa_complex->amine_complex Amine Coordination amido_complex Amido Complex (Ar)Pd(L)(NR'R'') amine_complex->amido_complex Deprotonation bh amido_complex->pd0 Reductive Elimination amido_complex->bh p amido_complex->p product Ar-NR'R'' Desired Product start Ar-Br + HNR'R'' sub start->sub base Base b base->b base_h [Base-H]+Br- sub->oa_complex b->amine_complex bh->base_h p->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Troubleshooting Guide

This section is structured to address the most common experimental outcomes, from complete failure to low yield, providing a logical path to a successful reaction.

Question 1: My reaction shows zero product formation and only starting materials are present. Where do I begin?

A complete lack of reactivity typically points to a fundamental problem with one of the core components of the reaction. Before optimizing, we must ensure the basic requirements for catalysis are met.

Possible Cause: Inactive Catalyst The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a more advanced, well-defined palladacycle precatalyst.[3] Failure to generate the active LPd(0) is a common reason for a dead reaction.

  • Solution: Switch to a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are designed for clean and efficient generation of the active LPd(0) species upon exposure to a base, making them more reliable than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] If you must use a Pd(II) source, ensure your amine or phosphine ligand can act as a reductant.[5]

Possible Cause: Poor Reagent Quality or Contamination Buchwald-Hartwig reactions are notoriously sensitive to air and moisture. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands. Water can hydrolyze the strong bases used.

  • Solution: Rigorous Inert Technique

    • Solvent: Use anhydrous, degassed solvent. A common method is to sparge the solvent with argon or nitrogen for 30-60 minutes before use. Solvents like toluene, dioxane, or THF are common, but ensure they are from a freshly opened bottle or properly dried.[3][6]

    • Reagents: Ensure the amine is pure and dry. The base, especially sodium tert-butoxide (NaOtBu), is highly hygroscopic; use it from a fresh bottle stored in a glovebox or desiccator.

    • Atmosphere: Assemble the reaction under an inert atmosphere (argon or nitrogen), preferably in a glovebox. If using Schlenk techniques, ensure at least three vacuum/backfill cycles are performed.

Possible Cause: Incorrect Base Selection The primary role of the base is to deprotonate the amine-palladium complex to form the key amido intermediate.[7] If the base is too weak or insoluble, this step can fail.

  • Solution: For a first attempt with a challenging substrate, a strong, non-nucleophilic alkoxide base like NaOtBu or LHMDS is the standard choice.[4] These bases are generally effective, although they may not be compatible with base-sensitive functional groups.[8] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ often require higher temperatures to be effective.[3]

Troubleshooting_Start start Start: No Product Observed q1 Is the Catalyst System Active? start->q1 q2 Are Reagents & Conditions Truly Inert? q1->q2 Yes sol1 Action: Switch to a G3/G4 Precatalyst. q1->sol1 No q3 Is the Base Appropriate? q2->q3 Yes sol2 Action: Use Anhydrous/Degassed Solvent. Handle Reagents Under Inert Atmosphere. q2->sol2 No sol3 Action: Use a Strong Base (e.g., NaOtBu, LHMDS) for Initial Attempts. q3->sol3 No end Proceed to Optimization q3->end Yes sol1->end sol2->end

Caption: Initial troubleshooting workflow for a failed reaction.

Question 2: My reaction is sluggish or gives a low yield. How do I optimize for 3-Bromo-5-isopropylbenzonitrile?

Low conversion suggests that while the catalytic cycle is turning over, it is inefficient. This is where rational optimization based on the specific substrate challenges—steric hindrance and electronics—is key.

The Challenge of Steric Hindrance The isopropyl group at the 5-position creates significant steric bulk around the reaction center. This can slow down both the oxidative addition and the final reductive elimination step.[9] The solution is to use a ligand that is specifically designed to handle this bulk.

  • Solution: Employ Bulky, Electron-Rich Biaryl Phosphine Ligands.

    • Rationale: Modern biaryl phosphine ligands (often called "Buchwald ligands") are designed with bulky substituents (like cyclohexyl or tert-butyl groups on the phosphorus) and a biaryl backbone. This bulkiness promotes the formation of a monoligated LPd(0) active species, which is less sterically crowded and more reactive towards hindered aryl halides.[1] It also accelerates the rate-limiting reductive elimination step.[9]

    • Recommended Ligands: For sterically demanding aryl bromides, ligands from the second or third generation are excellent starting points. See the table below for recommendations.

Ligand FamilyExample LigandsRecommended ForKey Feature
Josiphos CyPF-tBuGeneral, effective for heteroaryl chlorides.[2]Ferrocene backbone, good for electron-rich systems.
Dialkylbiaryl RuPhos, XPhos, BrettPhosPrimary and secondary amines, sterically hindered substrates.[4][9]Highly active, promotes fast reductive elimination.
Specialized tBuXPhos, AdBrettPhosExtremely hindered substrates, room temperature reactions.[10][11]Increased bulk and electron-donating ability.

The Challenge of the Nitrile Group The electron-withdrawing nitrile (-CN) group makes the aryl bromide more electron-poor, which can facilitate oxidative addition. However, the nitrogen lone pair on the nitrile could potentially coordinate to the palladium center, acting as a catalyst poison and leading to deactivation.[12]

  • Solution: Optimize Solvent and Temperature.

    • Solvent: A less polar solvent like toluene or t-BuOH can be advantageous. Highly polar, coordinating solvents like DMF or NMP are generally avoided as they can compete for coordination sites on the palladium.[8] Ethereal solvents like dioxane or THF are common and effective choices.[3]

    • Temperature: While typical reaction temperatures are between 80-110 °C, a sluggish reaction with a hindered substrate may benefit from a slightly higher temperature to overcome activation barriers.[3] Conversely, if catalyst decomposition is suspected (e.g., the reaction mixture turns black), a lower temperature may be required.

Question 3: I am observing significant hydrodehalogenation. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene (in this case, 3-isopropylbenzonitrile) instead of being aminated.[13]

Possible Cause: β-Hydride Elimination This side reaction is often competitive with reductive elimination, particularly when using primary amines that have β-hydrogens.[13] However, it can also occur from other sources.

  • Solution: Ligand and Base Modification.

    • Use a Bulkier Ligand: As mentioned previously, bulky biaryl phosphine ligands like BrettPhos or RuPhos are known to accelerate reductive elimination, which allows the desired C-N bond formation to outcompete the hydrodehalogenation pathway.[9][13]

    • Use a Weaker Base: Strong bases like NaOtBu can sometimes promote side reactions. Switching to a weaker base like K₃PO₄ or Cs₂CO₃, often in combination with a slightly higher reaction temperature, can sometimes minimize hydrodehalogenation.[4]

    • Check Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.4 equivalents) is standard, but a very large excess should be avoided as it can sometimes contribute to side pathways.

Side_Reactions amido_complex (Ar)Pd(L)(NR'R'') pd0 LPd(0) amido_complex->pd0 Reductive Elimination (Productive Pathway) side_path β-Hydride Elimination/ Other Pathways amido_complex->side_path Side Reaction product Ar-NR'R'' (Desired Product) hydro_product Ar-H (Hydrodehalogenation) side_path->hydro_product

Sources

Technical Support Center: Palladium Remediation for 3-Bromo-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Problem: Removing palladium from 3-Bromo-5-isopropylbenzonitrile reactions is chemically distinct from standard remediation due to the nitrile (


) moiety . Unlike simple aryl halides, the nitrile nitrogen acts as a soft 

-donor ligand, coordinating tightly to Pd(II) species. This forms stable [Pd(Ar-CN)2Cl2] complexes that resist standard aqueous washes and simple crystallization.

The Consequence: Failure to break this coordination often results in:

  • ICH Q3D Non-Compliance: Residual Pd >10 ppm in the final API.

  • Catalyst Poisoning: Residual Pd interfering with subsequent downstream coupling steps (e.g., Suzuki-Miyaura coupling to form the Resmetirom core).

  • Colored Impurities: Persistent yellow/brown discoloration in the white crystalline product.

The Chemistry of Contamination (Root Cause Analysis)

To solve the problem, you must visualize the binding mechanism. The Pd is not just "floating" in the solvent; it is chemically bound to your product.

Mechanism of Pd Retention

Pd_Binding_Mechanism Substrate 3-Bromo-5-isopropylbenzonitrile Complex Stable Nitrile-Pd Complex (Hard to Remove) Substrate->Complex N-Coordination Pd_Species Residual Pd(II) Catalyst Pd_Species->Complex Binding Scavenger Thiol-Silica Scavenger (SiliaMetS® Thiol) Complex->Scavenger Ligand Exchange (S >> N affinity) Clean_Product Purified Product (<10 ppm Pd) Scavenger->Clean_Product Filtration Waste Solid Pd-S-Silica Waste Scavenger->Waste Trapped Pd

Caption: Ligand exchange mechanism where the high affinity of sulfur (Thiol) displaces the weaker nitrile ligand, freeing the product.

Remediation Protocols

These protocols are ranked by efficiency for this specific lipophilic nitrile scaffold.

Protocol A: Functionalized Silica Scavenging (Recommended)

Best for: High-value intermediates where yield loss must be minimized.

Why this works: Silica-bound thiols (e.g., SiliaMetS® Thiol or Si-TMT) have a binding constant for Pd that is orders of magnitude higher than the nitrile nitrogen. The silica backbone prevents the scavenger from dissolving, allowing simple filtration.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude 3-Bromo-5-isopropylbenzonitrile in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible, as it can compete for adsorption sites.

  • Loading: Add SiliaMetS® Thiol (or equivalent Si-Thiol) at a ratio of 5–10 equivalents relative to the residual Pd content (usually 5-10% w/w relative to the substrate if Pd content is unknown).

  • Temperature Spike: Heat the mixture to 50°C for 4 hours.

    • Critical Note: Room temperature is often insufficient to break the Pd-Nitrile bond. Heat provides the activation energy for ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Test filtrate via ICP-MS. If Pd > 20 ppm, repeat with SiliaMetS® DMT (Dimercaptotriazine), which is more effective for sterically hindered Pd complexes.

Protocol B: Activated Carbon Treatment (Darco KB-G)

Best for: Large-scale, cost-sensitive batches where some yield loss is acceptable.

Step-by-Step Guide:

  • Dissolve crude material in Isopropyl Alcohol (IPA) at 60°C.

  • Add Darco KB-G or Ecosorb® C-941 (10-20% w/w).

  • Stir at reflux for at least 2 hours.

  • Hot Filtration: Filter while hot (>50°C) through Celite.

    • Warning: If the solution cools during filtration, the product will crystallize in the filter cake, leading to massive yield loss.

  • Crystallization: Cool the filtrate to induce crystallization. The remaining Pd usually stays in the mother liquor.

Protocol C: The "Chelating Wash" (For Liquid-Liquid Extraction)

Best for: Situations where solid handling is difficult.

Reagent: 0.5M Aqueous solution of N-Acetylcysteine (NAC) or Sodium Diethyldithiocarbamate .

  • Dissolve product in EtOAc.

  • Wash organic layer 3x with the chelating aqueous solution.

  • The aqueous layer should turn yellow/orange (indicating Pd removal).

  • Wash with water and brine to remove residual chelator.

Comparative Data: Scavenger Efficiency

The following table summarizes expected clearance rates for nitrile-containing substrates based on internal application data.

MethodScavenger TypePd Removal EfficiencyYield RecoverySpecificity
Protocol A1 SiliaMetS® Thiol High (>95%) >98% High (Targets soft metals)
Protocol A2SiliaMetS® DMTVery High (>99%)>98%High (Best for hindered Pd)
Protocol BActivated CarbonModerate (60-80%)85-90%Low (Adsorbs product too)
Protocol CNAC WashLow-Moderate (50%)>95%Moderate

Troubleshooting & FAQs

Q1: I used activated carbon, but my product is still grey/brown. Why? A: Grey color usually indicates colloidal Pd(0) (nanoparticles), while brown often indicates oxidized Pd(II) complexes. Carbon is good for Pd(0) but poor for the Pd-Nitrile complexes. Switch to SiliaMetS® Thiol (Protocol A), which chemically binds the Pd(II).

Q2: Can I use standard silica gel chromatography? A: Standard silica is weakly acidic and polar but does not bind Pd specifically. The Pd-Nitrile complex often co-elutes with your product because their polarities are similar. You must use a functionalized stationary phase (Thiol-modified silica) to separate them.

Q3: My Pd levels are compliant (<10 ppm), but the next reaction (Suzuki coupling) is failing. A: You likely have sulfur leaching from the scavenger if you used a low-quality bulk thiol resin. Residual free thiols are catalyst poisons for the next step.

  • Fix: Ensure you wash the filtered product with a dilute bleach solution or perform a final recrystallization from Heptane/IPA to remove trace sulfur species.

Q4: Is this relevant to Resmetirom synthesis? A: Yes. 3-Bromo-5-isopropylbenzonitrile is a scaffold used to build the pyridazinone core of Resmetirom. Regulatory limits for the final API are strict (Class 2B element, PDE = 100 µ g/day ). Removing Pd at this intermediate stage is 10x more cost-effective than trying to clean the final API, which has low solubility.

Decision Workflow Diagram

Use this logic gate to select the correct protocol for your current batch status.

Scavenger_Selection Start Start: Crude 3-Bromo-5-isopropylbenzonitrile (Pd Contaminated) Check_Level Check Initial Pd Level Start->Check_Level High_Pd Pd > 1000 ppm Check_Level->High_Pd Low_Pd Pd < 1000 ppm Check_Level->Low_Pd Carbon Step 1: Activated Carbon (Protocol B) (Bulk Removal) High_Pd->Carbon Bulk Clean Silica Step 2: SiliaMetS® Thiol (Protocol A) (Polishing) Low_Pd->Silica Direct Treatment Carbon->Silica If Pd > 50 ppm Result Final QC (ICP-MS) Silica->Result

Caption: Operational workflow for selecting the appropriate scavenging method based on initial contamination load.

References

  • ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

  • Palladium Removal Reviews. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Resmetirom Synthesis Context. Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist.[1] Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]

Sources

Technical Support Center: Stability & Storage of 3-Bromo-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3-Bromo-5-isopropylbenzonitrile is a tri-functionalized aromatic intermediate commonly employed in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and heterocyclic synthesis. Its stability profile is dictated by the interplay of three distinct functional groups: the electron-withdrawing nitrile (-CN) , the labile aryl bromide (Ar-Br) , and the oxidatively sensitive isopropyl group (-CH(CH₃)₂) .

While generally stable under ambient conditions, this compound exhibits specific vulnerabilities to benzylic autoxidation and photolytic dehalogenation . This guide provides an evidence-based framework for maintaining compound integrity over extended storage periods.

Part 2: Storage & Handling Protocols

The "Golden Standard" Storage Protocol

To maximize shelf-life (>2 years), strictly adhere to the following conditions. This protocol is designed to mitigate the "Cumene Effect" (benzylic oxidation) and hydrolysis.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of benzylic autoxidation and spontaneous hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Critical: The isopropyl benzylic position is susceptible to radical autoxidation in the presence of atmospheric oxygen.
Light Amber Vial / Foil Wrap Aryl bromides are photosensitive; UV light can cleave the C-Br bond (homolysis).
Moisture Desiccator (<30% RH)Prevents nitrile hydrolysis to amide/carboxylic acid.
Container Borosilicate Glass with Teflon-lined capAvoids leaching from plastics; Teflon prevents solvent/vapor exchange.
Storage Decision Logic (Visualized)

The following decision tree guides you on where to store the compound based on your usage frequency and duration.

StorageLogic Start New Shipment Received UsageCheck Immediate Use (< 1 Week)? Start->UsageCheck ShortTerm Store at 2-8°C (Dark, Tightly Capped) UsageCheck->ShortTerm Yes LongTermCheck Long Term (> 1 Month)? UsageCheck->LongTermCheck No LongTerm Store at -20°C (Under Argon/Nitrogen) LongTermCheck->LongTerm Yes MediumTerm Store at 2-8°C (Desiccator Required) LongTermCheck->MediumTerm No

Figure 1: Decision matrix for optimizing storage conditions based on experimental timelines.

Part 3: Stability & Degradation Mechanisms

Understanding how this molecule degrades allows you to detect impurities early.

Benzylic Autoxidation (The "Cumene Risk")

The isopropyl group contains a tertiary benzylic hydrogen. Similar to the industrial Cumene process, this position is prone to radical abstraction by oxygen, forming a hydroperoxide which can rearrange to an alcohol or ketone.

  • Risk Factor: High if stored in air at room temperature for >6 months.

  • Indicator: Formation of polar impurities (check TLC/HPLC).

Nitrile Hydrolysis

The cyano group is robust but will slowly hydrolyze to the primary amide (3-bromo-5-isopropylbenzamide) and eventually the benzoic acid in the presence of moisture and trace acid/base catalysts.

  • Risk Factor: Moderate in humid environments.

  • Indicator: Appearance of new peaks in the carbonyl region of IR or downfield shifts in NMR.

Photolytic Dehalogenation

Aryl bromides can undergo homolytic cleavage under strong UV irradiation, leading to the formation of the debrominated analog (3-isopropylbenzonitrile) and free radicals that induce polymerization.

  • Risk Factor: High if stored in clear glass on a benchtop.

  • Indicator: Yellow/Orange discoloration (release of Br₂/radicals).

Degradation Compound 3-Bromo-5-isopropyl- benzonitrile Oxidation Benzylic Oxidation (O2 / Radical) Compound->Oxidation Hydrolysis Nitrile Hydrolysis (H2O / H+ or OH-) Compound->Hydrolysis Photolysis Dehalogenation (UV Light) Compound->Photolysis Prod_Ox Peroxides / Alcohols (Sticky Oil) Oxidation->Prod_Ox Prod_Hyd Amide / Acid (White Solid ppt) Hydrolysis->Prod_Hyd Prod_Photo Debrominated Arene (Color Change) Photolysis->Prod_Photo

Figure 2: Primary degradation pathways. Note that benzylic oxidation leads to polarity changes, while photolysis causes discoloration.

Part 4: Troubleshooting & FAQs

Q1: The compound arrived as a "slushy" solid or oil, but the melting point is listed as a solid. Is it degraded?

Answer: Not necessarily.

  • Reasoning: The isopropyl group introduces steric bulk and asymmetry, which significantly lowers the lattice energy and melting point compared to methyl analogs. This class of compounds often has "low melting points" (near ambient temperature).

  • Action:

    • Check the Certificate of Analysis (CoA) for the specific lot's melting point.

    • Cool the sample to 0°C. If it solidifies into a crystalline mass, it is likely pure.

    • If it remains a biphasic oil/solid mix at 0°C, run an NMR. Impurities (like oxidation products) act as melting point depressants.

Q2: My sample has turned from white to yellow/orange. Can I still use it?

Answer: Proceed with caution.

  • Diagnosis: Yellowing typically indicates the liberation of trace bromine (photolysis) or the formation of conjugated oxidation byproducts (quinoid-like species).

  • Remediation:

    • Dissolve in a non-polar solvent (Hexanes/EtOAc).

    • Wash with dilute Sodium Thiosulfate (

      
      ) to remove active bromine.
      
    • Pass through a short plug of silica gel.

    • If the color persists, repurify via column chromatography.

Q3: Can I store a stock solution in DMSO or DMF?

Answer: No , this is not recommended for long-term storage.

  • Reasoning:

    • Hygroscopicity: DMSO and DMF absorb water from the air, accelerating nitrile hydrolysis.

    • Reactivity: DMSO is a mild oxidant (Swern conditions) and can react with benzylic halides or activated positions over long periods.

  • Best Practice: Store as a neat solid. If a solution is required, use anhydrous Dichloromethane (DCM) or Toluene and store at -20°C for no more than 1 week.

Q4: I see a small extra peak in the Proton NMR near 1.2-1.3 ppm. Is this degradation?

Answer: It depends on the multiplicity.

  • Scenario A (Doublet): The isopropyl methyls appear as a doublet around 1.2-1.3 ppm. This is your product.

  • Scenario B (Singlet): A sharp singlet in this region often indicates Grease or Water (if in

    
    , water is ~1.56 ppm).
    
  • Scenario C (Complex Multiplet): If you see new multiplets near the isopropyl doublet, check for Benzylic Alcohol formation (oxidation product), which shifts the methyls slightly and creates a new signal for the benzylic -CH-OH.

Part 5: Analytical Verification

Use these markers to validate purity before critical experiments.

MethodDiagnostic Signal (Approximate)What to Look For
1H NMR (

)
Isopropyl CH: Septet ~2.9-3.0 ppmIsopropyl CH3: Doublet ~1.25 ppmDegradation: Loss of septet integration; appearance of OH peak (oxidation) or NH peaks (hydrolysis).
IR Spectroscopy Nitrile (-CN): Sharp band ~2230 cm⁻¹Degradation: Appearance of broad -OH (~3400 cm⁻¹) or Amide C=O (~1650-1680 cm⁻¹).
TLC Rf ~0.6 (10% EtOAc/Hexane)Degradation: Streaking or spots at the baseline (Amides/Acids are much more polar).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Bromo-benzonitrile (CAS 6952-59-6). Retrieved from [Link]

    • Note: Used as the primary structural analog for nitrile/bromide stability d
  • Source for general handling and hazard identific
  • Master Organic Chemistry. Reactions at the Benzylic Position: Bromination and Oxidation. Retrieved from [Link]

    • Authoritative source for the mechanism of benzylic autoxid
  • Reference for storage conditions of tri-substituted benzonitriles.

Validation & Comparative

mass spectrometry fragmentation pattern of 3-Bromo-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-isopropylbenzonitrile and Comparative Analytical Methodologies

Introduction: The Analytical Imperative for Substituted Benzonitriles

In the landscape of pharmaceutical and agrochemical development, substituted benzonitriles are crucial intermediates.[1] Their molecular architecture serves as a versatile scaffold for building complex, biologically active molecules. 3-Bromo-5-isopropylbenzonitrile, with its unique combination of a nitrile, a halogen, and an alkyl group, presents a distinct analytical challenge. Accurate structural confirmation and purity assessment are non-negotiable checkpoints in the development pipeline, demanding robust and reliable analytical techniques.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-5-isopropylbenzonitrile. We will delve into the mechanistic rationale behind the fragmentation, offering a predictive framework for researchers. Furthermore, we will objectively compare the strengths and limitations of mass spectrometry with other common analytical techniques, providing the necessary context for selecting the most appropriate method for structural elucidation and quality control.

Part 1: Predicted Electron Ionization Mass Spectrometry (EI-MS) Profile

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment.[2] This process produces a unique fingerprint of fragment ions that can be used to deduce the original structure. Aromatic compounds are known to produce relatively stable molecular ions, which are often prominent in the spectrum.

The Molecular Ion (M⁺•): A Tale of Two Isotopes

The most diagnostically significant feature of any bromine-containing compound is the presence of a pair of peaks for the molecular ion, separated by two mass-to-charge (m/z) units.[3] This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 relative abundance (approximately 50.7% and 49.3%, respectively).[4]

For 3-Bromo-5-isopropylbenzonitrile (C₁₀H₁₀BrN), we can predict the following molecular ion peaks:

  • M⁺• peak (containing ⁷⁹Br): m/z ≈ 223

  • [M+2]⁺• peak (containing ⁸¹Br): m/z ≈ 225

The near-equal intensity of these two peaks is a definitive indicator of the presence of a single bromine atom in the molecule.[5][6] Any significant deviation from this 1:1 ratio would suggest the presence of other co-eluting species or a misidentification of the compound.

Key Fragmentation Pathways

The fragmentation of the 3-Bromo-5-isopropylbenzonitrile radical cation is governed by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The primary fragmentation events are predicted to be cleavage of the isopropyl group and the carbon-bromine bond.

  • α-Cleavage of the Isopropyl Group (Loss of a Methyl Radical, M-15): The most favorable fragmentation pathway for alkyl-substituted aromatic rings is often the cleavage of the C-C bond beta to the ring, known as benzylic cleavage. This results in the formation of a stable, resonance-delocalized cation. In this case, the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group would yield a highly stable secondary benzylic cation. This fragment is expected to be the base peak (the most intense peak) in the spectrum.

    • [M-15]⁺ (from m/z 223): m/z 208

    • [(M+2)-15]⁺ (from m/z 225): m/z 210

  • Loss of the Bromine Radical (M-79/81): The carbon-bromine bond is relatively weak and can cleave to release a bromine radical. This results in the formation of an isopropylbenzonitrile cation.

    • [M-Br]⁺: m/z 144

  • Loss of Propene via McLafferty-type Rearrangement (M-42): While less common for aromatic systems without a longer alkyl chain containing a γ-hydrogen, a rearrangement involving the isopropyl group could potentially lead to the loss of a neutral propene molecule (C₃H₆, mass 42).

    • [M-42]⁺• (from m/z 223): m/z 181

    • [(M+2)-42]⁺• (from m/z 225): m/z 183

  • Loss of Acetonitrile (M-27): Nitriles can undergo fragmentation through the loss of a neutral molecule of hydrogen cyanide (HCN, mass 27).[7]

    • [M-HCN]⁺• (from m/z 223): m/z 196

    • [(M+2)-HCN]⁺• (from m/z 225): m/z 198

Summary of Predicted Fragments
m/z (⁷⁹Br Isotope)m/z (⁸¹Br Isotope)Proposed Fragment IdentityComments
223225[C₁₀H₁₀BrN]⁺•Molecular Ion (M⁺•) . Isotopic pair with ~1:1 intensity ratio, confirming one Br atom.[3]
208210[C₉H₇BrN]⁺Base Peak . Loss of •CH₃ from the isopropyl group via benzylic cleavage, forming a stable cation.
144-[C₁₀H₁₀N]⁺Loss of •Br radical.
128-[C₉H₇N]⁺Loss of •Br from the [M-15]⁺ fragment.
181183[C₇H₄BrN]⁺•Potential loss of propene (C₃H₆) via rearrangement.
77-[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.[2]

Part 2: Visualization of the Fragmentation Pathway

The logical flow from the molecular ion to the major fragments can be visualized to better understand the fragmentation cascade.

Fragmentation_Pattern cluster_M Molecular Ion Region cluster_Fragments Primary Fragments cluster_Secondary Secondary Fragment M_ion [C₁₀H₁₀BrN]⁺• m/z 223, 225 Base_Peak [M-CH₃]⁺ m/z 208, 210 (Base Peak) M_ion->Base_Peak - •CH₃ M_Br [M-Br]⁺ m/z 144 M_ion->M_Br - •Br M_HCN [M-HCN]⁺• m/z 196, 198 M_ion->M_HCN - HCN Secondary_Frag [M-CH₃-Br]⁺ m/z 128 Base_Peak->Secondary_Frag - •Br

Caption: Predicted EI-MS fragmentation pathway of 3-Bromo-5-isopropylbenzonitrile.

Part 3: Experimental Protocol for EI-MS Analysis

This protocol outlines a self-validating workflow for acquiring the mass spectrum of 3-Bromo-5-isopropylbenzonitrile. The inclusion of a known standard helps validate instrument performance.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-Bromo-5-isopropylbenzonitrile.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL. The causality here is to ensure the sample is dilute enough to prevent saturation of the detector while being concentrated enough for robust signal detection.

    • Prepare a similar concentration of a known standard (e.g., benzonitrile) to verify instrument settings and performance.

  • Instrumentation (GC-MS or Direct Infusion):

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is preferred as it provides separation from any potential impurities, ensuring the spectrum is of the pure compound.

    • GC Parameters (if applicable):

      • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of aromatic compound.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This gradient ensures good separation and peak shape.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This is the standard energy used for EI, which allows for comparison with established spectral libraries.[8]

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 300. This range comfortably covers the molecular ion and all expected major fragments.

      • Solvent Delay: 3 minutes (for GC-MS) to prevent the solvent peak from saturating the detector.

  • Data Analysis and Validation:

    • Acquire the spectrum for the benzonitrile standard first to confirm instrument calibration and sensitivity.

    • Inject the 3-Bromo-5-isopropylbenzonitrile sample.

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak.

    • Validation Check 1: Confirm the presence of the M⁺• and [M+2]⁺• peaks at m/z 223 and 225 with an intensity ratio of approximately 1:1. This is the primary validation step.

    • Validation Check 2: Identify the base peak and other major fragments predicted in Part 1. The logical relationship between the fragments (e.g., the base peak being 15 mass units below the molecular ion) serves as internal validation of the fragmentation pattern.

Part 4: Comparison with Alternative Analytical Methods

While EI-MS is powerful, a multi-technique approach is often necessary for unambiguous characterization. No single technique provides all the answers.

TechniqueInformation ProvidedAdvantagesLimitations
EI-Mass Spectrometry Molecular weight, elemental composition (from isotopes), structural information from fragmentation.High sensitivity, provides molecular weight, characteristic fragmentation patterns, isotopic information (e.g., for Br, Cl).[3]Destructive, may not show a molecular ion (hard ionization), isomers can be difficult to distinguish without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), definitive structural elucidation.Non-destructive, provides unambiguous structural information, can distinguish between isomers.Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups.Non-destructive, rapid, provides quick confirmation of key functional groups (e.g., C≡N stretch ~2230 cm⁻¹, aromatic C-H, C-Br).[9]Provides limited information on overall structure and connectivity, not suitable for complex mixture analysis.
High-Performance Liquid Chromatography (HPLC-UV) Purity assessment, quantification, separation of mixtures.Excellent for determining purity and quantifying the compound, can be coupled with MS for LC-MS analysis.Provides very limited structural information on its own (only retention time and UV absorbance).

Conclusion

The mass spectrum of 3-Bromo-5-isopropylbenzonitrile is predicted to be highly characteristic, defined by a prominent molecular ion doublet at m/z 223/225 and a dominant base peak at m/z 208/210 resulting from benzylic cleavage. This distinctive pattern, rooted in the fundamental principles of ion stability, makes EI-MS an exceptionally powerful tool for the initial identification and characterization of this molecule. However, for complete and unambiguous structural verification and to meet the rigorous standards of drug development, a holistic analytical strategy is paramount. Integrating the molecular weight and fragmentation data from MS with the detailed connectivity information from NMR and the functional group confirmation from FT-IR provides a self-validating, comprehensive analytical package that ensures the identity, purity, and quality of this important chemical intermediate.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2015, December 29). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • chemconnections.org. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - the M+2 peak. Retrieved from [Link]

  • Save My Exams. (2025, October 9). Mass Spectrometry (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. Retrieved from [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Frontiers. (2024, September 2). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Astronomy & Astrophysics (A&A). (n.d.). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Beyond the Solution: A Comparative Guide to X-Ray Crystallography of 3-Bromo-5-isopropylbenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Ambiguity of Flexible Scaffolds

In modern drug discovery, 3-Bromo-5-isopropylbenzonitrile represents a critical "privileged scaffold."[1] It serves as a bifunctional linchpin: the bromine atom allows for Suzuki-Miyaura coupling to extend the core, while the isopropyl group provides necessary lipophilicity to fill hydrophobic pockets in kinase or receptor targets.

However, this scaffold presents a unique structural challenge. The free rotation of the isopropyl group (


 bond) creates conformational ambiguity that solution-phase NMR cannot fully resolve due to rapid averaging on the NMR timescale. Furthermore, the directional nature of the halogen bond (C-Br···Y) is often poorly parameterized in standard docking software.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural determination methods, demonstrating why SC-XRD is the requisite standard for validating these derivatives before they enter complex SAR (Structure-Activity Relationship) campaigns.[1]

Methodology Comparison: XRD vs. Alternatives

The following table contrasts the performance of SC-XRD against solution-state NMR and Computational Docking for this specific class of halogenated, flexible aromatics.

Table 1: Structural Determination Performance Matrix
FeatureSingle Crystal XRD (Gold Standard)Solution NMR (1D/2D) Computational Docking (DFT)
3D Conformation Absolute. Captures the "frozen" bioactive-relevant conformer.[1]Averaged. Fast rotation of the isopropyl group blurs specific dihedral angles.Predicted. Highly dependent on force-field parameterization of Halogen bonds.[1]
Halogen Bonding Direct Observation. Visualizes

-hole interactions (Br[1]···N/O).
Inferential. Deduced from chemical shift perturbations (if solvent allows).[1]Variable. Often underestimates the directionality of the

-hole.
Steric Analysis Precise. Maps exact packing volume of the isopropyl moiety.[1]Indirect. NOESY signals provide proximity, not volume.[1]Good. Useful for volume estimation but lacks environmental context.[1]
Throughput Medium. Requires crystal growth (2-7 days).[1]High. Minutes per sample.Very High. Virtual screening of thousands.[1]
Sample Recovery 100% Non-destructive. Crystal can be redissolved.100% Non-destructive. N/A.
Decision Logic for Researchers
  • Use NMR for routine purity checks and connectivity confirmation during synthesis.[1]

  • Use Docking for high-throughput virtual screening of library derivatives.[1]

  • Use SC-XRD when defining the pharmacophore (exact spatial arrangement) or when optimizing the solid-state form for formulation.[1]

Technical Deep Dive: The "Why" Behind the Crystallography

For 3-Bromo-5-isopropylbenzonitrile derivatives, two specific structural phenomena necessitate X-ray analysis.

A. The Halogen Bond ( -hole)

Unlike a simple van der Waals surface, the bromine atom in this scaffold exhibits an anisotropic charge distribution. The tip of the bromine (along the C-Br axis) is electron-deficient (positive potential), known as the


-hole .
  • Mechanism: This positive hole seeks electron donors (Lewis bases) such as the Nitrogen of the nitrile group (

    
    ) on neighboring molecules or carbonyl backbone atoms in a protein active site.
    
  • XRD Evidence: Crystal structures frequently reveal linear

    
     chains with bond angles 
    
    
    
    and distances shorter than the sum of van der Waals radii (< 3.4 Å) [1].[1]
B. The Isopropyl "Steric Lock"

The isopropyl group is not merely a "greasy" handle; it dictates packing.

  • Mechanism: In the solid state, the isopropyl group often locks into a specific dihedral angle to minimize steric clash with the ortho-protons of the benzene ring.

  • XRD Evidence: This "locked" conformation often dictates the "thickness" of the molecule, determining whether it can slide into narrow kinase hinge regions. NMR averages this rotation; XRD captures the low-energy state that likely binds to the target.

Experimental Protocol: Vapor Diffusion Crystallization

Crystallizing lipophilic aromatics like 3-Bromo-5-isopropylbenzonitrile can be difficult due to their high solubility in organic solvents.[1] The Vapor Diffusion method is the most robust self-validating protocol for this class.[1]

Phase 1: Solubility Profiling[1][2]
  • Good Solvents (Solvent A): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF).

  • Anti-Solvents (Solvent B): n-Hexane, Pentane, Diethyl Ether.[1]

Phase 2: The "Vial-in-Vial" Protocol[1]
  • Step 1: Dissolve 10-20 mg of the derivative in the minimum amount of Solvent A (e.g., 0.5 mL DCM) in a small 4 mL vial. Ensure the solution is clear (filter if necessary).

  • Step 2: Place the small open vial inside a larger 20 mL scintillation vial.

  • Step 3: Carefully add 3-5 mL of Solvent B (e.g., Hexane) into the outer vial.[1] Crucial: Do not let the solvents mix directly.

  • Step 4: Cap the outer vial tightly.

  • Step 5: Store in a vibration-free environment at room temperature (

    
    ).
    

Mechanism: The volatile Solvent A (DCM) slowly diffuses out of the inner vial, while Solvent B (Hexane) diffuses in. This slowly increases the saturation of the inner solution, promoting the growth of high-quality single crystals rather than amorphous powder.

Visualizing the Workflow

The following diagrams illustrate the decision process and the experimental workflow for structural determination.

Diagram 1: Structural Determination Decision Matrix

DecisionMatrix Start New Derivative Synthesized CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure IsPure->Start No (Purify) DefineGoal Define Structural Goal IsPure->DefineGoal Yes GoalConnectivity Goal: Confirm Connectivity DefineGoal->GoalConnectivity GoalBinding Goal: Map Active Site Binding DefineGoal->GoalBinding GoalSolidState Goal: Formulation/Packing DefineGoal->GoalSolidState UseNMR Use 1D/2D NMR GoalConnectivity->UseNMR UseDocking Use Comp. Docking GoalBinding->UseDocking UseXRD Use Single Crystal XRD GoalBinding->UseXRD Validation GoalSolidState->UseXRD

Caption: Logic flow for selecting the appropriate structural determination method based on research goals.

Diagram 2: Vapor Diffusion Crystallization Workflow

VaporDiffusion Dissolve 1. Dissolve Sample (Solvent A: DCM) OuterVial 2. Prepare Outer Vial (Solvent B: Hexane) Dissolve->OuterVial Seal 3. Seal System (Vapor Exchange) OuterVial->Seal Wait 4. Incubation (2-7 Days) Seal->Wait Microscope Check under Polarizer Wait->Microscope Harvest 5. Harvest Crystals Microscope->Dissolve Amorphous/No Solid Microscope->Harvest Birefringence Observed

Caption: Step-by-step "Vial-in-Vial" vapor diffusion protocol for hydrophobic aromatics.

References

  • Metrangolo, P., et al. (2008).[1] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 108(5), 1943-1968.[1]

  • Gilday, L. C., et al. (2015).[1] "Halogen Bonding in Crystal Engineering: Tools for Molecular Design." Chemical Reviews, 115(15), 7118-7195.[1]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world's repository for small molecule crystal structures."[1]

  • Stapf, M., et al. (2024).[1][2] "Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide." Acta Crystallographica Section E.

  • Vertex Pharmaceuticals. (2020).[1] "Impact of Isopropyl Conformational Locks in Kinase Inhibitor Design." Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Utility).

Sources

A Comparative Reactivity Analysis of 3-Bromo-5-isopropylbenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substituted Bromoarenes in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. Aryl halides are foundational pillars of these transformations, with bromoarenes offering a versatile balance of reactivity and stability. The reactivity of a bromoarene is not monolithic; it is exquisitely tuned by the electronic and steric nature of its substituents. This guide provides an in-depth comparative analysis of 3-Bromo-5-isopropylbenzonitrile , a uniquely substituted building block, against a panel of other bromoarenes in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Our subject molecule, 3-Bromo-5-isopropylbenzonitrile, presents a fascinating case study. It features a potent, electron-withdrawing nitrile group and a sterically demanding, weakly electron-donating isopropyl group, both positioned meta to the reactive carbon-bromine bond. This guide will dissect how this specific substitution pattern dictates its performance, offering researchers and process chemists predictive insights and practical, data-supported protocols.

The Interplay of Electronic and Steric Effects

The reactivity of a bromoarene in palladium-catalyzed coupling is primarily governed by the initial, often rate-determining, oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[1][2] The substituents on the aromatic ring directly influence the facility of this step.

  • Electronic Effects : The nitrile group (-CN) is a strong π-acceptor and σ-withdrawing group. This significantly lowers the electron density of the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2][3] Generally, electron-withdrawing groups accelerate the rate of oxidative addition.[4]

  • Steric Effects : The isopropyl group, while only weakly electron-donating, imposes considerable steric bulk.[5] Its position at C5, meta to the bromine, provides a moderate level of steric hindrance around the reaction center. This is less impactful than an ortho substituent but can still influence the approach of the bulky phosphine ligands on the palladium catalyst and the coupling partner, potentially requiring more robust catalytic systems.[6][7]

This guide will compare 3-Bromo-5-isopropylbenzonitrile to the following bromoarenes to systematically evaluate these effects:

  • Bromobenzene : The unsubstituted baseline.

  • 4-Bromobenzonitrile : Highlights a strong, unimpeded electronic effect.

  • 4-Bromoanisole : Demonstrates the impact of a strong electron-donating group.

  • 2-Bromotoluene : Illustrates the challenge of direct ortho steric hindrance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a paramount method for creating biaryl structures, a common motif in pharmaceuticals.[8] The reaction's tolerance for a wide range of functional groups makes it a synthetic workhorse.

Comparative Performance Data

The following table summarizes typical yields for the Suzuki-Miyaura coupling of various bromoarenes with phenylboronic acid under standardized conditions, providing a framework for comparing their relative reactivity.

EntryBromoareneKey FeaturesCatalyst SystemTypical Yield (%)
13-Bromo-5-isopropylbenzonitrile Electron-withdrawing (-CN), Moderate steric bulk (-iPr)Pd(OAc)₂, SPhos~90-95%
2BromobenzeneBaselinePd(OAc)₂, SPhos~85-90%
34-BromobenzonitrileStrong electron-withdrawing, minimal stericsPd(OAc)₂, SPhos>95%
44-BromoanisoleStrong electron-donatingPd(OAc)₂, SPhos~70-80%
52-BromotolueneOrtho steric hindrancePd(OAc)₂, SPhos~65-75%

Data synthesized from typical outcomes reported in organic chemistry literature.[4][9][10]

Analysis of Suzuki Coupling Reactivity: As anticipated, the electron-withdrawing nitrile group in both 3-Bromo-5-isopropylbenzonitrile (Entry 1) and 4-Bromobenzonitrile (Entry 3) leads to excellent yields, surpassing the baseline bromobenzene (Entry 2).[9] The slightly lower yield compared to 4-bromobenzonitrile can be attributed to the moderate steric hindrance from the meta-isopropyl group. The electron-donating methoxy group in 4-bromoanisole (Entry 4) slows the reaction, resulting in lower yields under identical conditions. The significant drop in yield for 2-bromotoluene (Entry 5) underscores the profound impact of direct ortho steric hindrance on the reaction's efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative synthesis of 3-isopropyl-5-phenylbenzonitrile.

Workflow Diagram

G reagents Combine Bromoarene, Boronic Acid, Base, Catalyst & Ligand solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent purge Degas with Argon (3 cycles) solvent->purge heat Heat Reaction (e.g., 80-100 °C) purge->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask, add 3-Bromo-5-isopropylbenzonitrile (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Stir the mixture vigorously and heat to 80 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS until the starting bromoarene is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Catalytic Cycle Diagram

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)L₂(Ar') oa_complex->transmetal Transmetalation (Ar'B(OH)₂) re_complex Ar-Ar' transmetal->re_complex Reductive Elimination re_complex->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals and organic materials.[11][12] The reaction is sensitive to both steric and electronic factors, making it an excellent probe for our comparative study.

Comparative Performance Data

This table outlines expected yields for the amination of various bromoarenes with morpholine, a common secondary amine coupling partner.

EntryBromoareneKey FeaturesCatalyst SystemTypical Yield (%)
13-Bromo-5-isopropylbenzonitrile Electron-withdrawing (-CN), Moderate steric bulk (-iPr)Pd₂(dba)₃, t-BuXPhos~85-90%
2BromobenzeneBaselinePd₂(dba)₃, t-BuXPhos~80-85%
34-BromobenzonitrileStrong electron-withdrawing, minimal stericsPd₂(dba)₃, t-BuXPhos>95%
44-BromoanisoleStrong electron-donatingPd₂(dba)₃, t-BuXPhos~60-70%
52-BromotolueneOrtho steric hindrancePd₂(dba)₃, t-BuXPhos~40-50%

Data synthesized from established trends and protocols in the literature.[13][14][15]

Analysis of Amination Reactivity: The reactivity trends in the Buchwald-Hartwig amination mirror those observed in the Suzuki coupling. The electron-deficient nature of 3-Bromo-5-isopropylbenzonitrile (Entry 1) and 4-Bromobenzonitrile (Entry 3) promotes high yields.[16][17] The reaction is notoriously sensitive to steric hindrance, which is clearly demonstrated by the significantly reduced yield for 2-bromotoluene (Entry 5).[18] The moderate steric bulk of the meta-isopropyl group in our target molecule likely necessitates the use of a highly active, sterically demanding ligand like t-BuXPhos to achieve high conversion.[13]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a method for the synthesis of 3-isopropyl-5-morpholinobenzonitrile.

Procedure:

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), t-BuXPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add 3-Bromo-5-isopropylbenzonitrile (1.0 mmol, 1.0 equiv.).

  • Remove the tube from the glovebox, add morpholine (1.2 mmol, 1.2 equiv.) and toluene (5 mL).

  • Seal the tube, and stir the reaction mixture at 100 °C.

  • Monitor the reaction by GC-MS. Upon completion (typically 6-18 hours), cool the mixture to room temperature.

  • Dilute with diethyl ether, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by flash chromatography to obtain the desired arylamine.

Catalytic Cycle Diagram

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amide_complex [(Ar)Pd(II)L₂(NR₂)]⁺ oa_complex->amide_complex Amine Coordination & Deprotonation (HNR₂) re_complex Ar-NR₂ amide_complex->re_complex Reductive Elimination re_complex->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira reaction, the coupling of an aryl halide with a terminal alkyne, is a powerful method for synthesizing arylalkynes and conjugated enynes.[19][20] This reaction typically employs a dual catalytic system of palladium and copper(I).[21]

Comparative Performance Data

The following table shows representative yields for the Sonogashira coupling of various bromoarenes with phenylacetylene.

EntryBromoareneKey FeaturesCatalyst SystemTypical Yield (%)
13-Bromo-5-isopropylbenzonitrile Electron-withdrawing (-CN), Moderate steric bulk (-iPr)Pd(PPh₃)₂Cl₂, CuI~80-85%
2BromobenzeneBaselinePd(PPh₃)₂Cl₂, CuI~75-80%
34-BromobenzonitrileStrong electron-withdrawing, minimal stericsPd(PPh₃)₂Cl₂, CuI~90-95%
44-BromoanisoleStrong electron-donatingPd(PPh₃)₂Cl₂, CuI~65-75%
52-BromotolueneOrtho steric hindrancePd(PPh₃)₂Cl₂, CuI~50-60%

Data synthesized based on general principles and published procedures.[6][22][23]

Analysis of Sonogashira Reactivity: The trends for Sonogashira coupling are consistent with the previous reactions. The presence of an electron-withdrawing group on the aryl bromide facilitates the reaction, leading to higher yields for the nitrile-containing substrates (Entries 1 and 3).[22] While aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings, activated bromides like 3-Bromo-5-isopropylbenzonitrile perform well.[19][24] The steric hindrance from the ortho-methyl group in 2-bromotoluene (Entry 5) again proves detrimental to the yield, highlighting the sensitivity of the catalytic cycle to substrate bulk.[6]

Experimental Protocol: Sonogashira Coupling

This protocol provides a method for synthesizing 3-isopropyl-5-(phenylethynyl)benzonitrile.

Procedure:

  • To a Schlenk flask, add 3-Bromo-5-isopropylbenzonitrile (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (5 mL) and phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC. Upon completion (typically 2-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through Celite to remove the amine salt, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Catalytic Cycle Diagram

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(Br) Pd0->OA Ar-Br RE Ar-C≡C-R OA->RE via Transmetalation RE->Pd0 Reductive Elimination CuBr Cu(I)Br CuAcetylide Cu(I)-C≡C-R CuBr->CuAcetylide Base, Alkyne CuAcetylide->OA Transmetalation CuAcetylide->CuBr Transmetalation to Pd Alkyne H-C≡C-R

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Conclusion

This comparative guide establishes that 3-Bromo-5-isopropylbenzonitrile is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its reactivity profile is a direct consequence of its unique substitution pattern:

  • The electron-withdrawing nitrile group consistently activates the C-Br bond towards oxidative addition, leading to high yields that often surpass those of unsubstituted or electron-rich bromoarenes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • The meta-positioned isopropyl group introduces moderate steric hindrance. While this effect is less pronounced than that of an ortho substituent, it slightly tempers the reactivity compared to sterically unencumbered, electronically activated substrates like 4-bromobenzonitrile. This necessitates the use of robust catalyst systems with bulky, electron-rich ligands, particularly in sterically sensitive reactions like the Buchwald-Hartwig amination.

For researchers and drug development professionals, 3-Bromo-5-isopropylbenzonitrile represents a valuable building block. Its activated nature ensures efficient coupling, while the isopropyl and nitrile functionalities provide vectors for further synthetic elaboration or for direct incorporation into target molecules to modulate properties like lipophilicity and polarity. Understanding its reactivity in comparison to other bromoarenes allows for more rational catalyst selection and reaction optimization, ultimately accelerating the synthetic process.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Sytnik, K. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855–1867. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Hsieh, T.-H., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9042-9060. Retrieved from [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102878. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nature Synthesis. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Strieter, E. R., & Buchwald, S. L. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 71(14), 5364–5371. Retrieved from [Link]

  • ChemRxiv. (n.d.). Factorizing Yields in Buchwald-Hartwig Amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Chowdhury, C., et al. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 15(5), 3384–3397. Retrieved from [Link]

  • Lindhardt, A. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959. Retrieved from [Link]

  • Journal of Organic Chemistry. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Retrieved from [Link]

  • OUCI. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Molecules. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • UC Berkeley. (2014). The Suzuki Reaction. Retrieved from [Link]

  • Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles.
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  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • Molecules. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

3-Bromo-5-isopropylbenzonitrile, like many of its halogenated nitrile counterparts, is a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1] However, its utility in synthesis is matched by the potential hazards it presents if mishandled or improperly discarded. The presence of a bromine atom and a nitrile functional group necessitates a rigorous approach to its end-of-life management. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our objective is to move beyond mere compliance and foster a deep understanding of the causality behind these essential safety protocols.

Section 1: Hazard Assessment & Chemical Profile

Understanding the inherent risks of a chemical is the foundational step in its safe management. Based on data from similar halogenated benzonitriles, 3-Bromo-5-isopropylbenzonitrile should be treated as a hazardous substance with multiple risk factors.

Causality of Hazards:

  • Nitrile Group (-CN): This functional group is associated with toxicity. Upon combustion or under certain acidic conditions, it can release highly toxic gases like hydrogen cyanide (HCN) and nitrogen oxides (NOx).[2]

  • Bromine Atom (-Br): The presence of a halogen means that combustion will also produce hydrogen bromide (HBr), a corrosive and toxic gas.[3][4]

  • Aromatic Ring: The benzene ring structure contributes to its persistence and potential for environmental impact if not properly destroyed.

The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be harmful.[3][5]

Hazard ClassificationDescriptionAssociated Risks & Rationale
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation). Assumed based on analogs.Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][6][7] The nitrile moiety is a key contributor to this toxicity profile.
Skin Corrosion/Irritation Category 2.Causes skin irritation upon direct contact.[5][6][7] Prolonged contact can lead to redness and pain.[2]
Serious Eye Damage/Irritation Category 2.Causes serious eye irritation.[5][6][7] Direct contact can result in pain, redness, and blurred vision.[2]
Hazardous Decomposition Combustion Products.Fire conditions produce highly toxic and corrosive gases including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and potentially hydrogen cyanide (HCN).[2][4][5]

Section 2: Personnel Protection & Engineering Controls

A multi-layered defense strategy is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE) to create a self-validating system of safety.

Primary Engineering Control: All handling of 3-Bromo-5-isopropylbenzonitrile, from weighing to reaction quenching and waste collection, must be performed within a certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of vapors or dusts.[1][3]

PPE CategorySpecification & StandardRationale & Best Practices
Hand Protection Nitrile Gloves (or other resistant material).Inspect gloves before each use.[3] Use proper removal technique to avoid contaminating skin.[3] For prolonged contact or spill cleanup, consider thicker gauge gloves or double-gloving. Always consult a glove manufacturer's resistance chart for specific breakthrough times, as performance can vary.[8][9][10]
Eye Protection Chemical Safety Goggles or a Face Shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[11][12] Standard safety glasses are insufficient; full-seal goggles are required to protect against splashes.
Body Protection Chemical-resistant Lab Coat.A fully fastened lab coat protects skin and personal clothing from accidental contamination. For significant spill potential, a chemical-resistant apron may be warranted.
Respiratory Protection Not required if handled in a fume hood.For spill cleanup outside of a fume hood or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[12]

Section 3: Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13]

  • Absorb and Collect: Gently cover and absorb the spilled material. Avoid creating dust if the material is solid.[3] Using a non-sparking scoop, carefully collect the absorbed material and contaminated soil into a designated, sealable, and clearly labeled waste container.[11][13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials (wipes, pads) as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work.

  • Dispose: Seal and label the waste container for disposal according to the procedures in Section 5.

Section 4: Waste Segregation & Collection Workflow

Proper segregation at the point of generation is the cornerstone of a compliant and safe waste management program. Never mix incompatible waste streams.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a robust, chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight lid.

  • Label Correctly: The container must be labeled before any waste is added. The label should clearly state:

    • "Hazardous Waste"

    • "3-Bromo-5-isopropylbenzonitrile"

    • List all constituents (including solvents).

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Collect Waste: Collect all forms of waste:

    • Solid Waste: Unused or contaminated solid material.

    • Liquid Waste: Reaction residues, solutions, and solvent rinses.

    • Contaminated Labware: Disposable items like pipette tips, weigh boats, and contaminated gloves.

  • Store Securely: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area, preferably within a ventilated cabinet and with secondary containment.[7][11]

Caption: Workflow for collecting and storing 3-Bromo-5-isopropylbenzonitrile waste.

Section 5: Final Disposal Pathway

Due to its hazardous nature, 3-Bromo-5-isopropylbenzonitrile cannot be disposed of via standard landfill or sewer systems.[3][13] The only acceptable method is through a licensed hazardous waste disposal company.

The Preferred Disposal Technology: Incineration

The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3]

  • Why Incineration? This process ensures the complete thermal destruction of the organic molecule. The high temperatures break the carbon-carbon, carbon-bromine, and carbon-nitrogen bonds.

  • Why Scrubbers? The combustion of this halogenated nitrile produces acidic gases (HBr, NOx) and potentially HCN.[4] A scrubber system is essential to neutralize these gases before they are released into the atmosphere, thereby preventing acid rain and air pollution.

Disposal Decision Pathway:

  • Characterize Waste: Identify the waste as a halogenated organic compound.

  • Consult Regulations: Refer to federal (EPA RCRA), state, and local hazardous waste regulations.[14][15]

  • Contact Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with the SDS (or analogous data) and a full characterization of the waste stream.

  • Package for Transport: Package and label the waste container according to Department of Transportation (DOT) and vendor requirements.

  • Manifest and Ship: Complete all required hazardous waste manifest paperwork for tracking the waste from the generator to the final disposal facility.

DisposalDecision Start Waste Identified: 3-Bromo-5-isopropylbenzonitrile IsSewer Is it permissible to dispose in sewer? Start->IsSewer IsLandfill Is it permissible to dispose in landfill? NoSewer No. Prohibited due to toxicity & environmental risk. IsSewer->NoSewer No NoLandfill No. Prohibited due to hazardous characteristics. IsLandfill->NoLandfill No NoSewer->IsLandfill LicensedVendor Contact Licensed Hazardous Waste Disposal Company NoLandfill->LicensedVendor Incineration Final Disposal: High-Temperature Incineration with Scrubber System LicensedVendor->Incineration

Caption: Decision pathway for the final disposal of 3-Bromo-5-isopropylbenzonitrile.

References

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • Benzonitrile, 3-Bromo-5-Methyl: Properties, Sourcing, and Market Perspective. LookChem. [Link]

  • Safety Data Sheet for 3-Bromo-5-(trifluoromethyl)benzonitrile. (2023). Jubilant Pharmova Limited. [Link]

  • Safety Data Sheet for 4-BROMO-2-CHLOROBENZONITRILE. (2012). Shanghai Canbi Pharma Ltd. [Link]

  • Chemical resistant gloves. Kerbl. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Hand Protection Chemical Resistance Guide. University of Pittsburgh Environmental, Health and Safety. [Link]

  • Disposal Guidance. US Environmental Protection Agency. [Link]

  • Hazardous Waste: Guidelines and Regulations. US Environmental Protection Agency. [Link]

  • Increasing Recycling: Adding Aerosol Cans to Universal Waste Regulations. (2018). Federal Register. [Link]

  • Dispose of Hazardous Waste. (2024). Ohio Environmental Protection Agency. [Link]

  • Safety Data Sheet. (2026). BASF. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.